molecular formula C43H48ClN10O7P B12405786 SIAIS164018

SIAIS164018

Cat. No.: B12405786
M. Wt: 883.3 g/mol
InChI Key: AQGLXXCBEXDRNS-UHFFFAOYSA-N
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Description

SIAIS164018 is a useful research compound. Its molecular formula is C43H48ClN10O7P and its molecular weight is 883.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H48ClN10O7P

Molecular Weight

883.3 g/mol

IUPAC Name

4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C43H48ClN10O7P/c1-61-34-23-27(11-12-30(34)48-43-46-24-29(44)39(50-43)47-31-8-4-5-10-35(31)62(2,3)60)51-17-15-26(16-18-51)52-19-21-53(22-20-52)37(56)25-45-32-9-6-7-28-38(32)42(59)54(41(28)58)33-13-14-36(55)49-40(33)57/h4-12,23-24,26,33,45H,13-22,25H2,1-3H3,(H,49,55,57)(H2,46,47,48,50)

InChI Key

AQGLXXCBEXDRNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)C(=O)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)NC7=NC=C(C(=N7)NC8=CC=CC=C8P(=O)(C)C)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of SIAIS164018

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SIAIS164018 is a potent, orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of key oncogenic proteins.[1][2] Derived from the multi-kinase inhibitor Brigatinib, this compound functions as a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] Its primary targets are Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), including clinically relevant drug-resistant mutants such as ALK (G1202R) and EGFR (L858R+T790M).[1][3]

Beyond its primary targets, this compound demonstrates a unique ability to degrade other oncoproteins implicated in metastasis, including Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[1][2] This expanded activity profile results in potent anti-proliferative, anti-migration, and anti-invasion effects in cancer cells.[1][5] Furthermore, this compound induces G1 cell cycle arrest and apoptosis.[5][6] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action: Targeted Protein Degradation

As a PROTAC, this compound's mechanism is distinct from traditional small molecule inhibitors that function through competitive occupancy of an active site. Instead, it acts catalytically to eliminate target proteins.[1] The process involves the formation of a ternary complex between the target protein (e.g., ALK), this compound, and the CRBN E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]

SIAIS164018_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation SIAIS This compound (Brigatinib-Linker-Pomalidomide) Target Target Protein (ALK, EGFR, FAK, etc.) SIAIS->Target CRBN CRBN E3 Ligase SIAIS->CRBN Recruits CRBN Ternary Target-SIAIS-CRBN Complex Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary Ub Transfer PolyUb_Target Polyubiquitinated Target Protein Ternary->PolyUb_Target PolyUb_Target_2 Polyubiquitinated Target Protein Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded SIAIS_recycled This compound (Recycled) Proteasome->SIAIS_recycled Release PolyUb_Target_2->Proteasome Recognition Signaling_Pathways cluster_alk_egfr Receptor Tyrosine Kinase Signaling cluster_adhesion Metastasis & Adhesion Signaling cluster_downstream Cellular Outcomes This compound This compound ALK ALK This compound->ALK Degrades EGFR EGFR This compound->EGFR Degrades FAK FAK This compound->FAK Degrades PYK2 PYK2 This compound->PYK2 Degrades PTK6 PTK6 This compound->PTK6 Degrades PI3K PI3K/AKT/mTOR Pathway ALK->PI3K RAS RAS/MAPK Pathway ALK->RAS EGFR->PI3K EGFR->RAS Survival Survival PI3K->Survival Apoptosis Apoptosis PI3K->Apoptosis Proliferation Proliferation RAS->Proliferation G1_Arrest G1 Cell Cycle Arrest RAS->G1_Arrest Migration Cell Migration & Invasion FAK->Migration PYK2->Migration PTK6->Migration Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular & Biochemical Assays cluster_outcomes Data Analysis & Outcomes start Cancer Cell Culture (e.g., SR, Calu-1, H1975) treatment Treat with this compound (Dose & Time Course) start->treatment viability Cell Viability (MTT Assay) treatment->viability degradation Protein Degradation (Western Blot) treatment->degradation cell_cycle Cell Cycle (PI Staining, Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis (Annexin V/PI, Flow Cytometry) treatment->apoptosis migration Migration/Invasion (Transwell Assay) treatment->migration ic50 Determine IC50/DC50 viability->ic50 protein_levels Quantify Protein Levels degradation->protein_levels phase_dist Analyze Phase Distribution cell_cycle->phase_dist apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant migration_inhibition Measure Migration Inhibition migration->migration_inhibition

References

SIAIS164018: A Technical Guide to a Novel ALK and EGFR Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIAIS164018 is a novel Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of key oncogenic proteins, Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth factor Receptor (EGFR).[1][2][3][4] Developed from the tyrosine kinase inhibitor Brigatinib, this compound represents a promising therapeutic strategy for cancers driven by these kinases, particularly in the context of acquired resistance to traditional inhibitors.[1][2] This technical guide provides an in-depth overview of the this compound-mediated degradation pathway, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action: ALK and EGFR Degradation Pathway

This compound functions as a heterobifunctional molecule. One end binds to the target proteins (ALK or EGFR), while the other end recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[5][6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This mechanism of targeted protein degradation offers a distinct advantage over simple inhibition, as it can overcome resistance mutations that alter the inhibitor binding site but do not prevent recognition by the degrader.[5]

SIAIS164018_Pathway cluster_cell Cancer Cell This compound This compound ALK_EGFR ALK / EGFR (Wild-type or Mutant) This compound->ALK_EGFR Binds to Target Protein CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN This compound->CRBN ALK_EGFR->this compound Proteasome 26S Proteasome ALK_EGFR->Proteasome Targeted for Degradation CRBN->ALK_EGFR Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades Protein

Figure 1: this compound Mechanism of Action. This diagram illustrates the this compound-mediated degradation of ALK and EGFR proteins.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent degradation and anti-proliferative activities.

Table 1: Inhibitory and Degradation Activity of this compound
TargetCell LineAssay TypeMetricValueReference
ALKSRCell ProliferationIC502 nM[3][4]
ALK-Kinase ActivityIC502.5 nM[3][4]
ALK (G1202R)293T (over-expressing)Cell ProliferationIC5021 nM[3][4]
ALK (G1202R)-Kinase ActivityIC506.6 nM[3][4]
EGFR (L858R+T790M)H1975Cell ProliferationIC5042 nM[3][4]
FAKALK-positive SRProtein Down-regulation-Effective at 0.01-1000 nM[3][4]
PYK2ALK-positive SRProtein Down-regulation-Effective at 0.01-1000 nM[3][4]
FERALK-positive SRProtein Down-regulation-Effective at 0.01-1000 nM[3][4]
RSK1ALK-positive SRProtein Down-regulation-Effective at 0.01-1000 nM[3][4]
GAKALK-positive SRProtein Down-regulation-Effective at 0.01-1000 nM[3][4]
FAKALK-negative Calu-1Protein Down-regulation-Effective at 0.01-1000 nM[3][4]
PYK2ALK-negative Calu-1Protein Down-regulation-Effective at 0.01-1000 nM[3][4]
FERALK-negative Calu-1Protein Down-regulation-Effective at 0.01-1000 nM[3][4]
RSK1ALK-negative Calu-1Protein Down-regulation-Effective at 0.01-1000 nM[3][4]
GAKALK-negative Calu-1Protein Down-regulation-Effective at 0.01-1000 nM[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for Protein Degradation

This protocol is used to assess the reduction in target protein levels following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., H3122 for ALK, H1975 for EGFR) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration and denature by boiling with Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-ALK, anti-EGFR, anti-p-ALK, anti-p-EGFR) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment start->cell_culture end End lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE & Transfer quantification->sds_page immunoblotting 5. Immunoblotting sds_page->immunoblotting detection 6. Detection & Analysis immunoblotting->detection detection->end

Figure 2: Western Blotting Workflow. A flowchart outlining the key steps in the Western blotting protocol.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Assay Protocol:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a dedicated solubilizing agent) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CellTiter-Glo Assay Protocol:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the dose-response curve.

Additional Capabilities of this compound

Beyond its effects on ALK and EGFR, this compound has demonstrated broader anti-cancer activities. It can inhibit the migration and invasion of cancer cells and induce G1 phase cell cycle arrest.[2][3][4] Furthermore, it has been shown to degrade other oncoproteins involved in metastasis, such as FAK, PYK2, and PTK6.[1][2] These multifaceted actions highlight the potential of this compound as a comprehensive anti-cancer agent.

Conclusion

This compound is a potent degrader of ALK and EGFR, including clinically relevant mutant forms that confer resistance to traditional tyrosine kinase inhibitors. Its mechanism of action, leveraging the ubiquitin-proteasome system, offers a durable and effective means of eliminating oncogenic drivers. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapies. The broad-spectrum activity of this compound against multiple oncoproteins further underscores its therapeutic potential.

References

SIAIS164018: A Technical Whitepaper on a Novel Degrader of Oncogenic Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SIAIS164018 is a potent, orally bioavailable proteolysis-targeting chimera (PROTAC) that has demonstrated significant preclinical activity in degrading key oncogenic proteins.[1][2][3] Developed by modifying the multi-kinase inhibitor Brigatinib, this compound not only targets and degrades wild-type and mutant forms of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) but also exhibits a unique capability to destroy oncoproteins associated with metastasis, such as Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[1][2][3] This whitepaper provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Introduction and Discovery

This compound was rationally designed from the multi-kinase inhibitor Brigatinib with the goal of creating a degrader molecule with enhanced and unique anti-cancer properties.[1][2] The core concept involved linking a Brigatinib-derived ligand, which binds to the target proteins (ALK and EGFR), to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the cellular protein degradation machinery.[1] This heterobifunctional molecule thereby brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action

This compound functions as a PROTAC, a class of molecules that induce selective protein degradation. The mechanism involves the formation of a ternary complex between the target protein (e.g., ALK or EGFR), this compound, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules.

Below is a diagram illustrating the general mechanism of action for this compound.

SIAIS164018_Mechanism This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary_Complex Target-SIAIS164018-E3 Ternary Complex This compound->Ternary_Complex Target Target Protein (ALK, EGFR, etc.) Target->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: this compound-mediated protein degradation pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Degradation and Proliferation Inhibition
Cell LineTarget ProteinDC50 (nM)IC50 (nM)Notes
SRALK<1021ALK-positive anaplastic large-cell lymphoma
293TALK (G1202R)~10021Overexpressing ALK G1202R mutant
H1975EGFR (L858R+T790M)~10042Non-small cell lung cancer with EGFR mutations
Calu-1FAK, PYK2, PTK6<1-ALK-negative non-small cell lung cancer
MDA-MB-231FAK, PYK2, PTK6<1-Triple-negative breast cancer

DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of proliferation.

Table 2: In Vivo Pharmacokinetics in Mice
ParameterValue
Oral BioavailabilityGood
Microsomal Stability (Mice)16.7 µL/min/mg
Microsomal Stability (Rats)<9.6 µL/min/mg
Microsomal Stability (Humans)<9.6 µL/min/mg

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available precursors to generate the Brigatinib-like warhead and the pomalidomide-based E3 ligase ligand, which are then coupled via a linker. For detailed synthetic procedures and characterization data (NMR, HPLC, HRMS), please refer to the supplementary information of the primary publication.[1]

Cell Culture

SR, NCI-H2228, A549, and H1975 cell lines were obtained from the American Type Culture Collection (ATCC). Calu-1 cells were procured from the Shanghai Cell Bank of the National Science Academy of China. MDA-MB-231 cells were purchased from Dalian Meilun Biotechnology. All cell lines were cultured according to the providers' recommendations and were confirmed to be free of mycoplasma contamination.

Western Blotting for Protein Degradation
  • Cell Lysis: Cells were treated with various concentrations of this compound for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against ALK, EGFR, FAK, PYK2, PTK6, or other proteins of interest overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay
  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, cells were treated with a serial dilution of this compound or control compounds.

  • Incubation: Cells were incubated for 72 hours.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay according to the manufacturer's protocol. IC50 values were calculated using GraphPad Prism software.

Cell Migration and Invasion Assays
  • Transwell Setup: Transwell inserts (8.0 µm pore size) were used. For invasion assays, the inserts were pre-coated with Matrigel.

  • Cell Seeding: Cells were serum-starved overnight, then seeded into the upper chamber of the Transwell inserts in serum-free medium containing this compound.

  • Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant (e.g., 10% FBS).

  • Incubation: The plates were incubated for 24-48 hours.

  • Quantification: Non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab. The cells that had migrated/invaded to the lower surface were fixed with methanol and stained with crystal violet. The number of stained cells was counted under a microscope.

Cell Cycle Analysis
  • Cell Treatment and Fixation: Cells were treated with this compound for 24 or 48 hours. After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[4][5][6][7]

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in G1, S, and G2/M phases was determined using appropriate software (e.g., ModFit LT).

In Vivo Xenograft Studies
  • Animal Model: Female BALB/c nude mice were used.

  • Tumor Implantation: Human cancer cells (e.g., SR cells) were subcutaneously injected into the flanks of the mice.

  • Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at specified doses.

  • Monitoring: Tumor volume and body weight were measured regularly.

  • Endpoint: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., Western blotting to confirm target degradation).

Kinome Profiling

Kinome profiling was performed using a mass spectrometry-based approach.[8][9] Briefly, cell lysates were incubated with multiplexed inhibitor beads to capture activated kinases. The captured kinases were then digested, and the resulting peptides were analyzed by LC-MS/MS to identify and quantify the kinases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Signaling_Pathways Signaling Pathways Targeted by this compound cluster_alk ALK Signaling cluster_egfr EGFR Signaling cluster_metastasis Metastasis-Related Signaling ALK ALK ALK_downstream Downstream Effectors (e.g., STAT3, PI3K/AKT) ALK->ALK_downstream EGFR EGFR EGFR_downstream Downstream Effectors (e.g., RAS/MAPK, PI3K/AKT) EGFR->EGFR_downstream FAK FAK Metastasis Cell Migration & Invasion FAK->Metastasis PYK2 PYK2 PYK2->Metastasis PTK6 PTK6 PTK6->Metastasis This compound This compound This compound->ALK Degrades This compound->EGFR Degrades This compound->FAK Degrades This compound->PYK2 Degrades This compound->PTK6 Degrades

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis & Characterization Degradation_Assay Protein Degradation Assay (Western Blot) Synthesis->Degradation_Assay Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Synthesis->Proliferation_Assay Migration_Invasion Migration/Invasion Assay (Transwell) Degradation_Assay->Migration_Invasion Kinome_Profiling Kinome Profiling Degradation_Assay->Kinome_Profiling Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Proliferation_Assay->Cell_Cycle PK_Studies Pharmacokinetic Studies Kinome_Profiling->PK_Studies Xenograft Xenograft Efficacy Studies PK_Studies->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: A typical workflow for the preclinical evaluation of this compound.

Patent Landscape

A specific patent application for "this compound" has not been identified in publicly available databases. However, the intellectual property landscape surrounding this molecule is likely protected by patents covering Brigatinib and its derivatives, as well as broader patents on PROTAC technology utilizing pomalidomide or similar Cereblon ligands.[10][11] Further investigation into patents filed by the discovering institution may provide more specific details.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted protein degraders. Its ability to degrade not only primary oncogenic drivers like ALK and EGFR but also key mediators of metastasis sets it apart from traditional kinase inhibitors. The favorable oral bioavailability and in vivo tolerance further highlight its potential as a clinical candidate.[2][3]

Future research should focus on a more extensive evaluation of its efficacy in a wider range of preclinical models, including patient-derived xenografts, to better predict its clinical utility. Further optimization of the linker and E3 ligase ligand could also lead to next-generation degraders with improved potency and selectivity. The unique "reshuffled kinome profile" induced by this compound warrants deeper investigation to understand the full spectrum of its cellular effects and to identify potential synergistic combination therapies.

References

SIAIS164018: A Technical Guide to a Novel PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SIAIS164018, a potent proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of key oncoproteins. This guide details its chemical structure, physicochemical properties, and biological activities, including its mechanism of action and effects on cancer cell lines. Detailed experimental protocols for the characterization of this compound are also provided, along with visualizations of its signaling pathways and experimental workflows.

Core Compound Properties

This compound is a novel molecule designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] Its heterobifunctional nature allows it to simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Chemical and Physical Properties
PropertyValue
IUPAC Name 4-((2-(4-(1-(4-((5-chloro-4-((2-(dimethylphosphoryl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperidin-4-yl)piperazin-1-yl)-2-oxoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione[2]
CAS Number 2353492-68-7[2]
Chemical Formula C₄₃H₄₈ClN₁₀O₇P[2]
Molecular Weight 883.34 g/mol [2]
Exact Mass 882.3134[2]
Elemental Analysis C, 58.47%; H, 5.48%; Cl, 4.01%; N, 15.86%; O, 12.68%; P, 3.51%[2]
Biological Activity

This compound has been identified as a potent degrader of several key proteins implicated in cancer progression, particularly in non-small-cell lung cancer.[3][4] It demonstrates high efficacy in degrading both wild-type and mutant forms of its target proteins.

TargetActivityCell Lines
ALK IC₅₀: 2.5 nM[5][6]SR[5][6]
ALK (G1202R mutant) IC₅₀: 6.6 nM[5][6]293T (overexpressing)[5][6]
EGFR (L858R + T790M mutant) IC₅₀: 42 nM[5][6]H1975[5][6]
FAK, PYK2, PTK6 Degrader (DC₅₀ < 1 nM)[7]Calu-1, MDA-MB-231[3][7]

Mechanism of Action and Signaling Pathways

This compound functions as a PROTAC, inducing the degradation of Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), Proline-rich Tyrosine Kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[3][4][7] By targeting these proteins for degradation, this compound disrupts multiple downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[3][5][6]

SIAIS164018_Signaling_Pathway cluster_targets Target Proteins cluster_pathways Downstream Signaling Pathways This compound This compound E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase ALK ALK This compound->ALK EGFR EGFR This compound->EGFR FAK FAK This compound->FAK PYK2 PYK2 This compound->PYK2 PTK6 PTK6 This compound->PTK6 E3_Ligase->ALK Ubiquitination E3_Ligase->EGFR Ubiquitination E3_Ligase->FAK Ubiquitination E3_Ligase->PYK2 Ubiquitination E3_Ligase->PTK6 Ubiquitination Proteasome Proteasome ALK->Proteasome Degradation Proliferation Proliferation ALK->Proliferation Survival Survival ALK->Survival Migration Migration ALK->Migration Invasion Invasion ALK->Invasion EGFR->Proteasome Degradation EGFR->Proliferation EGFR->Survival EGFR->Migration EGFR->Invasion FAK->Proteasome Degradation FAK->Proliferation FAK->Survival FAK->Migration FAK->Invasion PYK2->Proteasome Degradation PYK2->Proliferation PYK2->Survival PYK2->Migration PYK2->Invasion PTK6->Proteasome Degradation PTK6->Proliferation PTK6->Survival PTK6->Migration PTK6->Invasion

This compound mechanism of action and targeted signaling pathways.

Experimental Protocols

The following are representative protocols for the in vitro characterization of this compound. These protocols are based on standard methodologies and findings from published research. For precise experimental details, consultation of the primary research article by Ren et al. (2021) is recommended.[3]

Cell Culture and Reagents
  • Cell Lines: Human non-small cell lung cancer cell lines (e.g., H1975, Calu-1), breast cancer cell line (MDA-MB-231), and anaplastic large-cell lymphoma cell line (SR) are commonly used.[3][5][6] HEK293T cells can be utilized for over-expression studies.[5][6]

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired working concentrations.

Cell Viability Assay
  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1 µM) for a specified period (e.g., 72 hours).[5][6]

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound (e.g., 0.01-1000 nM) for a designated time (e.g., 16 hours).[5][6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the target proteins (e.g., ALK, EGFR, FAK, p-ALK, p-EGFR) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays
  • Transwell Setup: Use Transwell inserts with 8.0 µm pore size. For invasion assays, coat the inserts with Matrigel.

  • Cell Seeding: Seed cells in the upper chamber in serum-free medium.

  • Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Treatment: Add various concentrations of this compound to both the upper and lower chambers.

  • Incubation: Incubate the plates for 24-48 hours.

  • Analysis: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells on the lower surface with crystal violet. Count the stained cells under a microscope.

Apoptosis Assay
  • Cell Treatment: Treat cells with this compound (e.g., 100 nM) for 24 or 48 hours.[5][6]

  • Staining: Harvest the cells and stain them with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

SIAIS164018_Experimental_Workflow start Start synthesis Synthesis and Characterization start->synthesis invitro In Vitro Studies synthesis->invitro viability Cell Viability Assay (IC50 Determination) invitro->viability western Western Blot (Target Degradation) invitro->western migration Migration/Invasion Assay invitro->migration apoptosis Apoptosis Assay invitro->apoptosis invivo In Vivo Studies (Xenograft Models) viability->invivo western->invivo migration->invivo apoptosis->invivo pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd efficacy Tumor Growth Inhibition invivo->efficacy end End pkpd->end efficacy->end

A representative experimental workflow for this compound characterization.

References

SIAIS164018: A Technical Guide to Design, Synthesis, and Evaluation of a Dual ALK/EGFR PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the design, synthesis, and biological evaluation of SIAIS164018, a Proteolysis Targeting Chimera (PROTAC) engineered to degrade Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). Developed from the multi-kinase inhibitor Brigatinib, this compound demonstrates a novel approach to cancer therapy by not only targeting primary oncogenic drivers but also impacting metastasis-related oncoproteins. This document provides comprehensive experimental protocols, quantitative data summaries, and visualizations to support researchers in the field of targeted protein degradation.

Design and Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target proteins (ALK and EGFR), a linker, and a ligand that recruits an E3 ubiquitin ligase. The design of this compound leverages the molecular scaffold of Brigatinib, a potent inhibitor of ALK and EGFR. By chemically modifying Brigatinib and connecting it to a ligand for the Cereblon (CRBN) E3 ligase via a polyethylene glycol (PEG) linker, this compound redirects the cellular ubiquitin-proteasome system to induce the degradation of its target proteins.

The mechanism of action involves the formation of a ternary complex between the target protein (ALK or EGFR), this compound, and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target_Protein Target Protein (ALK/EGFR) PROTAC This compound Target_Protein->PROTAC E3_Ligase E3 Ligase (CRBN) PROTAC->E3_Ligase Ubiquitinated_Target Ubiquitinated Target Protein Ub Ubiquitin E3_Ligase->Ub Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Ub->Ubiquitinated_Target Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a Brigatinib-derived intermediate, a linker with a terminal alkyne, and a pomalidomide-derived azide, followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to assemble the final PROTAC molecule.

Experimental Protocol:

A detailed, step-by-step synthesis protocol is outlined below, based on the supplementary information from the primary literature.

Step 1: Synthesis of Brigatinib-linker intermediate

  • To a solution of a suitably protected Brigatinib precursor with a reactive amine in dichloromethane (DCM), add triethylamine (TEA).

  • Add a solution of an appropriate linker containing an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Brigatinib-linker intermediate.

Step 2: Synthesis of Pomalidomide-azide

  • To a solution of pomalidomide in dimethylformamide (DMF), add potassium carbonate.

  • Add a linker containing a terminal azide and a leaving group (e.g., tosylate) to the reaction mixture.

  • Stir the reaction at 60 °C for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pomalidomide-azide.

Step 3: Synthesis of this compound

  • To a solution of the Brigatinib-linker intermediate and the pomalidomide-azide in a mixture of tert-butanol and water, add a solution of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation

The biological activity of this compound has been extensively characterized through a series of in vitro assays.

In Vitro Antiproliferative Activity

This compound demonstrates potent antiproliferative activity against various cancer cell lines.

Cell LineTarget ExpressionIC₅₀ (nM)
SRALK-positive2
293TALK (G1202R) over-expressing21
H1975EGFR expressing42

Table 1: Antiproliferative activity of this compound in different cell lines.

Target Protein Degradation

Western blot analysis confirms the degradation of target proteins in a dose-dependent manner.

Target ProteinCell LineDC₅₀ (nM)
ALKSR< 10
EGFR (L858R + T790M)H1975~100
FAKCalu-1< 1
PYK2Calu-1< 1
PTK6Calu-1< 1

Table 2: Degradation of target and off-target proteins by this compound.

Experimental Protocols:

Western Blot Analysis:

  • Culture cells to 70-80% confluency and treat with various concentrations of this compound for the indicated times.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Cell Proliferation Assay (MTT Assay):

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values using non-linear regression analysis.

Cellular Effects of this compound

This compound induces significant cellular effects, including inhibition of cell migration and invasion, cell cycle arrest, and apoptosis.

Inhibition of Cell Migration and Invasion

This compound strongly inhibits the migration and invasion of cancer cells.

Cell Cycle Arrest

Treatment with this compound leads to G1 phase cell cycle arrest in a time- and dose-dependent manner.

Induction of Apoptosis

This compound induces apoptosis in cancer cells, as confirmed by Annexin V/PI staining.

Experimental Protocols:

Cell Migration and Invasion Assay (Transwell Assay):

  • For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, use uncoated inserts.

  • Seed serum-starved cells in the upper chamber.

  • Add complete medium with or without this compound to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-migrated/invaded cells from the upper surface of the membrane.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

  • Count the stained cells under a microscope.

Cell Cycle Analysis (Flow Cytometry):

  • Treat cells with this compound for the desired time points.

  • Harvest and fix the cells in 70% ethanol.

  • Treat the cells with RNase A and stain with propidium iodide (PI).

  • Analyze the cell cycle distribution by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining):

  • Treat cells with this compound for the indicated times.

  • Harvest the cells and resuspend them in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflow

The degradation of ALK and EGFR by this compound disrupts their downstream signaling pathways, leading to the observed anti-cancer effects.

Signaling_Pathway cluster_0 Upstream cluster_1 Downstream Pathways cluster_2 Cellular Outcomes ALK ALK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ALK->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway ALK->JAK_STAT EGFR EGFR EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT_mTOR This compound This compound This compound->ALK This compound->EGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration JAK_STAT->Migration

Figure 2: ALK and EGFR signaling pathways targeted by this compound.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Cell_Culture Cell Culture Start->Cell_Culture Treatment Treatment with This compound Synthesis->Treatment Cell_Culture->Treatment Western_Blot Western Blot (Protein Degradation) Treatment->Western_Blot Proliferation_Assay Proliferation Assay (IC50) Treatment->Proliferation_Assay Migration_Invasion_Assay Migration/Invasion Assay Treatment->Migration_Invasion_Assay Cell_Cycle_Analysis Cell Cycle Analysis Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis Migration_Invasion_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 3: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a significant advancement in the development of PROTAC degraders for cancer therapy. Its ability to dually degrade ALK and EGFR, along with other key oncoproteins involved in metastasis, highlights the potential of this strategy to overcome drug resistance and improve patient outcomes. The detailed protocols and data presented in this guide provide a valuable resource for researchers working to further explore and develop novel targeted protein degraders.

SIAIS164018: A Technical Guide to its On- and Off-Target Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the targets and off-targets of SIAIS164018, a Proteolysis-Targeting Chimera (PROTAC) based on the kinase inhibitor Brigatinib. This document details the quantitative data regarding its target engagement and degradation, the experimental protocols used for its characterization, and visualizations of its mechanism of action and affected signaling pathways.

Core Concepts: PROTAC Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of specific proteins. It functions by simultaneously binding to a target protein and an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation This compound This compound (PROTAC) Target Target Protein (e.g., ALK, EGFR) This compound->Target Binds E3_Ligase E3 Ubiquitin Ligase (Cereblon) This compound->E3_Ligase Recruits Ternary_Complex Target : this compound : E3 Ligase Proteasome 26S Proteasome Target->Proteasome Enters for Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Produces Ub Ubiquitin Ub->Target Tags Target Ternary_Complex->Ub Ubiquitination

Caption: General mechanism of action for this compound as a PROTAC degrader.

Quantitative Analysis of this compound Activity

This compound has been shown to effectively degrade its intended targets and a range of off-target proteins. The following tables summarize the key quantitative metrics of its activity.

Table 1: In Vitro Kinase Inhibition
TargetIC50 (nM)Notes
ALK2.5[1][2]Anaplastic Lymphoma Kinase
ALK (G1202R Mutant)6.6[1][2]A common resistance mutation in ALK
Table 2: Cellular Proliferation Inhibition
Cell LineTarget ExpressionIC50 (nM)Treatment Duration
SRALK-positive2[1][2]16 hours
293T-ALK(G1202R)ALK (G1202R)21[1][2]72 hours
H1975EGFR (L858R/T790M)42[1][2]72 hours
Table 3: Protein Degradation Potency
Protein TargetTypeDC50 (nM)Dmax (%)Cell Line
Primary Targets
ALKOn-target< 10> 90SR
EGFR (L858R/T790M)On-target~100> 90H1975
Off-Targets
FAKOff-target< 1[3]> 90Calu-1
PYK2Off-target< 1[3]> 90Calu-1
PTK6 (Brk)Off-target< 1[3]> 90Calu-1
FEROff-target~10> 90Calu-1
RSK1Off-target~100~70Calu-1
GAKOff-target~100~60Calu-1

Note: DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.

Signaling Pathways Targeted by this compound

This compound's degradation of on- and off-target kinases leads to the downregulation of several key cancer-related signaling pathways.

ALK and EGFR Downstream Signaling

The degradation of ALK and EGFR by this compound is intended to inhibit major cell proliferation and survival pathways.[4][5][6][7][8] These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[4][7][8]

ALK_EGFR_Signaling cluster_alk ALK Signaling cluster_egfr EGFR Signaling This compound This compound ALK ALK This compound->ALK Degrades EGFR EGFR This compound->EGFR Degrades ALK_downstream RAS-MAPK PI3K-AKT JAK-STAT ALK->ALK_downstream Proliferation Cell Proliferation & Survival ALK_downstream->Proliferation EGFR_downstream RAS-MAPK PI3K-AKT PLCγ EGFR->EGFR_downstream EGFR_downstream->Proliferation

Caption: Inhibition of ALK and EGFR signaling pathways by this compound.

FAK and PYK2 Off-Target Signaling

The degradation of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) is a significant off-target effect of this compound. These kinases are involved in cell adhesion, migration, and invasion, and their degradation contributes to the anti-metastatic properties of the compound.[9]

FAK_PYK2_Signaling cluster_fak_pyk2 FAK/PYK2 Signaling This compound This compound FAK FAK This compound->FAK Degrades PYK2 PYK2 This compound->PYK2 Degrades Migration Cell Migration & Invasion FAK->Migration PYK2->Migration Integrins Integrin Signaling Integrins->FAK Integrins->PYK2

Caption: Off-target degradation of FAK and PYK2 by this compound.

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of this compound.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

  • Methodology:

    • Recombinant human ALK and ALK (G1202R) kinases were used.

    • The kinase reaction was performed in a buffer containing ATP and a suitable substrate peptide.

    • This compound was added at varying concentrations.

    • The reaction was incubated at room temperature, and kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay
  • Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

  • Methodology:

    • Cells (e.g., SR, 293T-ALK(G1202R), H1975) were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were treated with a serial dilution of this compound for a specified duration (e.g., 16 or 72 hours).

    • Cell viability was assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence was read on a plate reader.

    • IC50 values were determined from the resulting dose-response curves.

Western Blotting for Protein Degradation
  • Objective: To quantify the degradation of target and off-target proteins following treatment with this compound.

  • Methodology:

    • Cells were treated with various concentrations of this compound for a set time period (e.g., 16 hours).

    • Cells were lysed, and total protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., ALK, EGFR, FAK, GAPDH as a loading control).

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities were quantified using densitometry software (e.g., ImageJ), and protein levels were normalized to the loading control.

    • DC50 and Dmax values were calculated from the dose-response degradation data.

Kinome Profiling
  • Objective: To broadly assess the selectivity of this compound against a large panel of human kinases.

  • Methodology:

    • This compound was screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

    • The activity of each kinase in the presence of the compound was measured and compared to a vehicle control.

    • The results are typically expressed as the percentage of remaining kinase activity. A lower percentage indicates greater inhibition.

    • This data provides a comprehensive overview of the compound's selectivity and potential off-targets.

Summary and Conclusion

This compound is a potent degrader of its intended targets, ALK and EGFR, including clinically relevant mutant forms. Its mechanism of action as a PROTAC allows for sub-stoichiometric, catalytic degradation of these oncoproteins. Furthermore, this compound exhibits significant off-target activity, inducing the degradation of several kinases involved in cell motility and metastasis, such as FAK and PYK2. This polypharmacology may contribute to its potent anti-cancer effects, including the inhibition of cell migration and invasion. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers in the field of targeted protein degradation and cancer drug development. Further investigation into the full spectrum of this compound's off-targets and their contribution to its overall efficacy and potential toxicities is warranted.

References

The Emergence of SIAIS164018: A Novel Degrader Targeting Key Oncogenic Drivers in Non-Small-Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: In the landscape of targeted therapies for non-small-cell lung cancer (NSCLC), the development of resistance to tyrosine kinase inhibitors (TKIs) remains a significant hurdle. Proteolysis-targeting chimeras (PROTACs) represent a promising strategy to overcome this challenge by inducing the degradation of target proteins rather than merely inhibiting them. This technical guide provides an in-depth analysis of SIAIS164018, a novel PROTAC derived from the TKI brigatinib. This compound has demonstrated the ability to degrade not only the primary oncogenic drivers in NSCLC, such as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), including their resistant mutant forms, but also key proteins implicated in metastasis. This document details the mechanism of action, experimental validation, and key quantitative data associated with this compound, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to this compound

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific protein targets. It is composed of three key components: a ligand that binds to the target protein (derived from brigatinib), a linker, and a ligand that recruits an E3 ubiquitin ligase (cereblon)[1]. By bringing the target protein and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the target, marking it for degradation by the proteasome.

This novel degrader has shown significant promise in preclinical studies by effectively degrading ALK fusion proteins, including the resistant G1202R mutant, and the double mutant EGFR (L858R/T790M), both of which are critical targets in NSCLC[2][3]. Furthermore, this compound exhibits a unique characteristic of degrading metastasis-related oncoproteins such as Focal Adhesion Kinase (FAK), Proline-rich tyrosine kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6)[2][3].

Mechanism of Action

The fundamental mechanism of this compound revolves around the PROTAC technology, which converts the mode of action from occupancy-driven inhibition to event-driven degradation. This offers several advantages, including the potential to overcome resistance mechanisms associated with target protein mutations and the ability to act catalytically, with a single molecule of this compound capable of inducing the degradation of multiple target protein molecules.

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound Ternary Ternary Complex (Target-SIAIS164018-E3) This compound->Ternary Target Target Protein (ALK, EGFR, FAK, etc.) Target->Ternary E3 Cereblon (E3 Ligase) E3->Ternary Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ub transfer Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Protein (Peptides) Proteasome->Degradation Recycle This compound (Recycled) Proteasome->Recycle Release

Mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound, providing a comparative overview of its activity against various cell lines and protein targets.

Cell LineTargetIC50 (nM)Reference
SR (ALK-positive)ALK2[4]
293T (ALK G1202R over-expressing)ALK G1202R21[4]
H1975 (EGFR L858R/T790M)EGFR L858R/T790M42[4]
Target ProteinCell LineDC50 (nM)Time (h)Reference
ALKSR< 1016[3]
ALK G1202R293T~10016
EGFR L858R/T790MH1975~10016[3]
FAKSR< 10016
PYK2SR< 10016
PTK6SR< 10016

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Culture and Reagents
  • Cell Lines: Human NSCLC cell lines H1975 (EGFR L858R/T790M) and Calu-1 (ALK-negative), and the anaplastic large cell lymphoma cell line SR (NPM-ALK positive) were obtained from standard cell repositories. 293T cells were used for overexpression studies.

  • Culture Conditions: Cells were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation
  • Cell Lysis: Cells were seeded and treated with various concentrations of this compound or DMSO for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with a serial dilution of this compound or a vehicle control for 72 hours.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay according to the manufacturer's instructions.

  • Data Analysis: IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Cell Cycle Analysis
  • Treatment and Harvesting: Cells were treated with this compound or DMSO for 24 or 48 hours. Cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Cell cycle distribution was analyzed by flow cytometry.

Kinome Profiling
  • Methodology: A label-free quantitative proteomics approach was employed to analyze the kinome profile of cells treated with this compound or Brigatinib. This involved protein extraction, digestion, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting data was analyzed to identify and quantify changes in the abundance of various kinases, revealing a "reshuffling" of the kinome profile by this compound compared to its parent molecule, Brigatinib.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for its evaluation.

cluster_0 Primary Targets cluster_1 Downstream Signaling cluster_2 Metastasis-Related Targets cluster_3 Cellular Effects This compound This compound ALK ALK Fusion Proteins (wt & G1202R) This compound->ALK Degradation EGFR Mutant EGFR (L858R/T790M) This compound->EGFR Degradation FAK FAK This compound->FAK Degradation PYK2 PYK2 This compound->PYK2 Degradation PTK6 PTK6 This compound->PTK6 Degradation Proliferation Cell Proliferation ALK->Proliferation Survival Cell Survival ALK->Survival EGFR->Proliferation EGFR->Survival CellCycle G1 Cell Cycle Arrest Metastasis Inhibition of Migration & Invasion FAK->Metastasis PYK2->Metastasis PTK6->Metastasis

Signaling pathways targeted by this compound.

start Start: Hypothesis design PROTAC Design (Brigatinib + Linker + CRBN ligand) start->design synthesis Chemical Synthesis design->synthesis biochem Biochemical Assays (Target Binding) synthesis->biochem cell_based Cell-Based Assays biochem->cell_based degradation Degradation Profiling (Western Blot, DC50) cell_based->degradation viability Cell Viability (IC50) cell_based->viability downstream Downstream Effect Analysis (Cell Cycle, Apoptosis) degradation->downstream viability->downstream metastasis Metastasis Assays (Migration, Invasion) downstream->metastasis invivo In Vivo Xenograft Studies (Tumor Growth Inhibition) metastasis->invivo pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd end Lead Optimization pkpd->end

Experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its ability to induce the degradation of key oncogenic drivers, including clinically relevant resistant mutants, and to simultaneously target metastasis-related proteins, positions it as a highly promising therapeutic candidate. The unique "reshuffling" of its kinome profile compared to brigatinib suggests a distinct and potentially more advantageous biological activity.

Future research should focus on comprehensive in vivo studies to establish the efficacy and safety profile of this compound in relevant animal models of NSCLC. Further investigation into the precise mechanisms underlying the degradation of metastasis-related proteins and the full extent of the reshuffled kinome will provide deeper insights into its therapeutic potential and may unveil novel combination strategies to further enhance its anti-cancer activity. The data and protocols presented in this guide serve as a foundational resource for the continued exploration and development of this compound and other next-generation protein degraders for the treatment of non-small-cell lung cancer.

References

SIAIS164018: An In-Depth Kinome Profiling Analysis and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinome profiling of SIAIS164018, a novel Brigatinib-derived proteolysis-targeting chimera (PROTAC). This compound has demonstrated a unique ability to degrade not only Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR) but also key oncoproteins implicated in metastasis, such as Focal Adhesion Kinase (FAK), Protein Tyrosine Kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[1][2][3][4] This document outlines the quantitative kinome analysis, detailed experimental methodologies, and the reshuffled kinase selectivity profile of this compound compared to its parent compound, Brigatinib.

Quantitative Kinome Profiling

The kinase selectivity of this compound was determined at a concentration of 100 nM against a panel of 468 kinases, including various mutant forms.[1] The analysis revealed a promiscuous inhibition profile, indicating that this compound interacts with a broader range of kinases than Brigatinib.[1] Notably, kinases such as FAK, PYK2, and FER were more preferentially inhibited by this compound than ALK, which is the primary target of Brigatinib.[1]

Table 1: Kinase Inhibition Profile of this compound (100 nM)
Kinase TargetPercent of Control
FAK< 10
PYK2< 10
FER< 10
ALK> 10
Other highly inhibited kinases< 10
Kinases with moderate inhibition10-50
Kinases with low inhibition> 50

Note: This table is a representative summary based on the described preferential inhibition. The complete list of 468 kinases and their precise inhibition values would be found in the source publication.

Experimental Protocols

The following section details the likely methodologies employed for the kinome profiling and degradation analysis of this compound, based on standard practices in the field and the information available.

KinomeScan™ Profiling

Objective: To determine the kinase selectivity of this compound.

Methodology:

  • Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. A working concentration of 100 nM is prepared for the assay.

  • Assay Principle: The kinome profiling is likely performed using a competition binding assay, such as the KINOMEscan™ platform (DiscoverX). In this assay, an active site-directed ligand is immobilized to a solid support. Test compounds are incubated with the kinase panel in the presence of the immobilized ligand.

  • Binding Competition: this compound competes with the immobilized ligand for binding to each of the 468 kinases in the panel.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using a quantitative PCR (qPCR) readout of a DNA tag conjugated to each kinase. A lower amount of bound kinase indicates stronger inhibition by this compound.

  • Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a higher degree of inhibition.

Western Blotting for Protein Degradation

Objective: To confirm the degradation of target proteins by this compound.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines expressing the target kinases (e.g., ALK-positive, mutant EGFR, FAK, PYK2) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-ALK, anti-p-ALK, anti-EGFR, anti-FAK, anti-PYK2) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the extent of protein degradation induced by this compound compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its analysis.

SIAIS164018_Mechanism_of_Action cluster_this compound This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery This compound This compound Warhead Brigatinib Warhead Linker Linker E3_Ligase_Binder E3 Ligase Binder Target_Kinase Target Kinase (e.g., ALK, EGFR, FAK, PYK2) Warhead->Target_Kinase Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Binder->E3_Ligase Recruits Proteasome Proteasome Target_Kinase->Proteasome Enters for Degradation E3_Ligase->Target_Kinase Ubiquitination Ubiquitin Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Caption: Mechanism of action for the PROTAC degrader this compound.

Kinome_Profiling_Workflow cluster_Preparation Preparation cluster_Assay Kinase Binding Assay cluster_Analysis Data Acquisition & Analysis Compound_Prep This compound (100 nM) Solution Preparation Kinase_Panel Incubation with 468 Kinase Panel Compound_Prep->Kinase_Panel Competition Competition with Immobilized Ligand Kinase_Panel->Competition Quantification Quantification of Bound Kinase (qPCR) Competition->Quantification Data_Analysis Calculation of Percent of Control Quantification->Data_Analysis Profile Generation of Kinome Inhibition Profile Data_Analysis->Profile

Caption: Experimental workflow for kinome profiling of this compound.

Conclusion

This compound represents a significant advancement in the development of PROTAC degraders. Its unique "reshuffled" kinome profile, compared to its parent molecule Brigatinib, results in the degradation of a distinct set of oncoproteins, particularly those involved in metastasis.[1][2][3] This broader activity, encompassing ALK, mutant EGFR, FAK, and PYK2, suggests a potential therapeutic advantage in overcoming drug resistance and inhibiting cancer progression. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PROTACs. The promiscuous nature of its kinase inhibition warrants further investigation to fully understand its therapeutic potential and off-target effects.

References

Preclinical Profile of SIAIS164018: A Dual ALK/EGFR Protein Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and studies for SIAIS164018, a novel Proteolysis Targeting Chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). Derived from the kinase inhibitor Brigatinib, this compound demonstrates a unique pharmacological profile, including the degradation of metastasis-related oncoproteins, highlighting its potential as a therapeutic agent in non-small-cell lung cancer and other malignancies.[1][2]

Core Mechanism of Action

This compound functions as a heterobifunctional molecule that simultaneously binds to the target proteins (ALK and EGFR) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target proteins, marking them for subsequent degradation by the proteasome. This mechanism of action allows for the elimination of the target protein rather than just its inhibition.

SIAIS164018_Mechanism cluster_0 This compound (PROTAC) cluster_2 Cellular Machinery This compound Brigatinib-Linker-E3 Ligase Ligand ALK ALK This compound->ALK Binds EGFR EGFR This compound->EGFR Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome Proteasome ALK->Proteasome Degradation EGFR->Proteasome Degradation E3_Ligase->ALK Ubiquitination E3_Ligase->EGFR Ubiquitination

Figure 1: Mechanism of this compound-mediated protein degradation.

Quantitative Preclinical Data

The following tables summarize the key in vitro efficacy data for this compound.

Table 1: In Vitro Kinase Inhibition
KinaseIC50 (nM)
ALK2.5
ALK G1202R6.6

Data from MedchemExpress.[3][4]

Table 2: Cellular Proliferation Inhibition
Cell LineTarget ExpressionIC50 (nM)
SRALK-positive2
293TALK (G1202R) over-expressing21
H1975EGFR expressing42

Data from MedchemExpress.[3][4]

Table 3: Protein Degradation Profile
Cell LineTarget Proteins Down-regulated
SR (ALK+)FAK, PYK2, FER, RSK1, GAK
Calu-1 (ALK-)FAK, PYK2, FER, RSK1, GAK

Treatment with this compound (0.01-1000 nM; 16h). Data from MedchemExpress.[3][4]

In Vivo Studies

This compound has been shown to be orally bioavailable and well-tolerated in in vivo models.[1]

Key Biological Effects

  • Inhibition of Cancer Cell Migration and Invasion: this compound strongly inhibits the migration and invasion of cancer cells.[1][3][4]

  • Cell Cycle Arrest: The compound induces G1 cell cycle arrest in ALK-negative Calu-1 and MDA-MB-231 cells.[3][4]

  • Induction of Apoptosis: this compound has been observed to induce apoptosis in cancer cells.[3][4]

  • Degradation of Metastasis-Related Oncoproteins: Beyond its primary targets, this compound also degrades several oncoproteins involved in metastasis, including FAK, PYK2, and PTK6.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay
  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for the specified duration (e.g., 72 hours).

  • Reagent Addition: Add a viability reagent such as MTT or a ready-to-use reagent like CellTiter-Glo®.

  • Incubation: Incubate the plates according to the manufacturer's instructions to allow for the conversion of the substrate by viable cells.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Western Blotting for Protein Degradation

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: General workflow for Western Blot analysis.

  • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., ALK, EGFR, FAK, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of protein degradation.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound or vehicle control for the indicated time (e.g., 24 or 48 hours).[3][4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution by flow cytometry, measuring the fluorescence of PI-stained cells.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., those with ALK or EGFR mutations) into immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at specified doses and schedules.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

References

Methodological & Application

Application Notes and Protocols for SIAIS164018-Mediated Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing SIAIS164018, a potent proteolysis-targeting chimera (PROTAC) degrader. This compound is derived from the multi-kinase inhibitor Brigatinib and is designed to induce the degradation of specific oncoproteins through the ubiquitin-proteasome system.

Introduction

This compound is a novel PROTAC that effectively degrades not only Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) with acquired resistance mutations but also several oncoproteins implicated in metastasis, such as Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[1] It functions by recruiting the E3 ubiquitin ligase Cereblon to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy to overcome drug resistance and inhibit cancer cell migration and invasion.[1][2]

Mechanism of Action

This compound is a heterobifunctional molecule. One end binds to the target protein (e.g., ALK, EGFR, FAK), and the other end binds to the E3 ubiquitin ligase, Cereblon. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic mechanism allows sub-stoichiometric concentrations of this compound to achieve significant degradation of target proteins.

SIAIS164018_Mechanism cluster_0 This compound Action This compound This compound Ternary_Complex Ternary Complex Formation This compound->Ternary_Complex Target Target Protein (ALK, EGFR, FAK, etc.) Target->Ternary_Complex E3_Ligase Cereblon (E3 Ligase) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in various cancer cell lines.

Cell LineTarget(s)AssayMetric (IC₅₀/DC₅₀)ResultReference
SR (ALK-positive)ALKCell ProliferationIC₅₀2 nM[2][3][4]
293T (ALK G1202R over-expressing)ALK G1202RCell ProliferationIC₅₀21 nM[2][3][4]
H1975 (EGFR L858R+T790M)EGFR L858R+T790MCell ProliferationIC₅₀42 nM[2][3][4]
Calu-1 (ALK-negative)Metastasis-related proteinsCell Cycle Arrest-G1 arrest at 100 nM[2][3]
MDA-MB-231 (ALK-negative)Metastasis-related proteinsCell Cycle Arrest-G1 arrest at 100 nM[2][3]
SR (ALK-positive)FAK, PYK2, FER, RSK1, GAKProtein Down-regulation-Effective at 0.01-1000 nM[2][3]
Calu-1 (ALK-negative)FAK, PYK2, FER, RSK1, GAKProtein Down-regulation-Effective at 0.01-1000 nM[2][3]

Experimental Protocols

The following are detailed protocols for cell culture and key assays to evaluate the effects of this compound.

Protocol 1: General Cell Culture and Maintenance

This protocol provides guidelines for the culture of Calu-1 and MDA-MB-231 cell lines, which are commonly used to assess the anti-metastatic properties of this compound.

Materials:

  • Calu-1 (human lung carcinoma) or MDA-MB-231 (human breast adenocarcinoma) cells

  • Complete growth medium:

    • For Calu-1: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 1,000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Maintenance and Passaging:

    • Monitor cell confluency daily.

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 2-5 x 10⁴ cells/cm².

    • Change the culture medium every 2-3 days.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol is for assessing the degradation of target proteins (e.g., FAK, PYK2) in response to this compound treatment.

Materials:

  • Cultured cells (e.g., Calu-1, MDA-MB-231)

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins and loading control, e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 16, 24, 48 hours).

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Develop the blot using an ECL substrate and capture the signal with an imaging system.

Protocol 3: Cell Viability Assay (MTT or similar)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cultured cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value from the dose-response curve.

Protocol 4: Cell Migration and Invasion Assays (Transwell Assay)

This protocol assesses the inhibitory effect of this compound on cancer cell migration and invasion.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • For Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Starve the cells in serum-free medium for 24 hours.

  • Resuspend the starved cells in serum-free medium containing different concentrations of this compound.

  • Add 500 µL of medium with chemoattractant to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension (containing this compound) to the upper chamber of the Transwell insert.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated/invaded cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow This compound In Vitro Evaluation Workflow cluster_assays Functional Assays start Start cell_culture Cell Culture (Calu-1, MDA-MB-231, etc.) start->cell_culture treatment Treatment with this compound (Dose and Time Course) cell_culture->treatment western_blot Western Blot (Protein Degradation) treatment->western_blot viability_assay Cell Viability Assay (IC50 Determination) treatment->viability_assay migration_assay Migration/Invasion Assay treatment->migration_assay analysis Data Analysis and Interpretation western_blot->analysis viability_assay->analysis migration_assay->analysis end End analysis->end

References

Application Notes and Protocols: SIAIS164018 Treatment in SR and H2228 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIAIS164018 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a promising therapeutic strategy to overcome resistance mechanisms associated with traditional kinase inhibitors.

These application notes provide detailed protocols for evaluating the effects of this compound in the ALK-positive anaplastic large cell lymphoma (ALCL) cell line, SR, and the non-small cell lung cancer (NSCLC) cell line, NCI-H2228, which harbors an EML4-ALK fusion. The provided protocols cover the assessment of cell viability, apoptosis, and cell cycle progression, along with the analysis of protein degradation and downstream signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Related Compounds
Cell LineCompoundAssayEndpointValueCitation
SRThis compoundCell ProliferationIC502 nM[1]
H2228SIAIS117*Cell Growth InhibitionIC5046 nM

*SIAIS117 is a closely related Brigatinib-based ALK PROTAC. Data is presented as a surrogate for this compound in the H2228 cell line.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 This compound (PROTAC) cluster_3 Cellular Degradation Machinery This compound This compound Target ALK / EGFR This compound->Target Binds to E3_Ligase E3 Ligase This compound->E3_Ligase Recruits Ub Ubiquitin Target->Ub Tagged with E3_Ligase->Target Proteasome Proteasome Ub->Proteasome Recognized by Proteasome->Target Degradation

Figure 1: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start cell_culture Culture SR and H2228 cells start->cell_culture treatment Treat cells with this compound (dose-response and time-course) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_analysis Analyze degradation of ALK, EGFR and downstream signaling proteins (p-STAT3, p-AKT, p-ERK) western_blot->protein_analysis protein_analysis->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for this compound evaluation.

Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound ALK ALK This compound->ALK Degradation EGFR EGFR This compound->EGFR Degradation Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest G1 Arrest This compound->CellCycleArrest PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK EGFR->PI3K EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival

Figure 3: ALK and EGFR signaling pathways targeted by this compound.

Experimental Protocols

Cell Culture

The human anaplastic large cell lymphoma cell line SR and the human non-small cell lung cancer cell line NCI-H2228 should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • SR and H2228 cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed SR (suspension) or H2228 (adherent) cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight (for adherent cells).

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • SR and H2228 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • SR and H2228 cells

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 or 48 hours.[1]

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting the degradation of target proteins and the modulation of downstream signaling pathways.

Materials:

  • SR and H2228 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against ALK, EGFR, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound for the desired time and at the indicated concentrations.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Disclaimer

These application notes and protocols are intended for research use only and are not for use in diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for SIAIS164018 Dosage and Administration In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIAIS164018 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of key oncogenic proteins.[1] As a heterobifunctional molecule, this compound simultaneously binds to an E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The primary targets of this compound are Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutant forms.[1] Furthermore, this compound has been shown to degrade several oncoproteins implicated in metastasis, such as Focal Adhesion Kinase (FAK), Proline-rich Tyrosine Kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[1][2]

These application notes provide a comprehensive overview of the in vivo dosage and administration of this compound, based on available preclinical data. The following sections detail recommended dosage regimens, administration protocols, and essential experimental methodologies for researchers investigating the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and anticipated in vivo parameters for this compound.

ParameterValueCell Lines TestedReference
IC₅₀ (ALK) 2.5 nMSR (ALK-positive)[3]
IC₅₀ (ALK G1202R) 6.6 nM293T (over-expressing ALK G1202R)[3]
IC₅₀ (EGFR L858R+T790M) Not ReportedH1975 (EGFR expressing)[3]
DC₅₀ (FAK, PYK2, PTK6) < 1 nM (Calu-1, MDA-MB-231)Calu-1 (ALK-negative), MDA-MB-231 (ALK-negative)[2]
ParameterValue/RecommendationReference
Maximum Tolerated Dose (MTD) A maximal tolerance dose study has been conducted. Researchers should refer to the primary literature's supporting information for specific dosage details. The compound is generally well-tolerated in vivo.[1]
Route of Administration Oral (P.O.) gavage is the recommended route due to the compound's oral bioavailability. Intraperitoneal (I.P.) or intravenous (I.V.) routes may also be considered.[1][4]
Dosing Frequency Daily administration is a common starting point for in vivo efficacy studies with PROTACs.[4]
Formulation Vehicle A common vehicle for oral administration of PROTACs is a suspension in 0.5% carboxymethyl cellulose (CMC) in sodium chloride solution or a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

SIAIS164018_Mechanism cluster_cell Cancer Cell This compound This compound Ternary_Complex Ternary Complex Formation This compound->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Target_Protein Target Proteins (ALK, EGFR, FAK, PYK2, PTK6) Target_Protein->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Apoptosis Apoptosis & Inhibition of Metastasis Degradation->Apoptosis

Caption: Mechanism of action of this compound.

In Vivo Efficacy Study Workflow

InVivo_Workflow start Start animal_model Select Animal Model (e.g., NSCLC Xenograft) start->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous) animal_model->tumor_implantation tumor_growth Monitor Tumor Growth (to 100-150 mm³) tumor_implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization dosing Administer this compound (Oral Gavage) randomization->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint At study conclusion data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo efficacy study.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC-Na in 0.9% NaCl)

  • Healthy, immunocompromised mice (e.g., BALB/c nude), 6-8 weeks old

  • Standard laboratory equipment for animal handling and dosing

Protocol:

  • Acclimate animals for at least one week before the study.

  • Prepare a stock solution of this compound in a suitable solvent and dilute with the vehicle to the desired concentrations.

  • Divide mice into cohorts (n=3-5 per group).

  • Administer escalating doses of this compound to different cohorts via oral gavage once daily for a predetermined period (e.g., 14 days).

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Perform a gross necropsy and collect major organs for histopathological examination.

  • The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

Materials:

  • This compound

  • Vehicle

  • Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)

  • Cancer cell line (e.g., H1975 for EGFR mutant NSCLC or a suitable ALK-positive cell line)

  • Matrigel (optional)

  • Calipers for tumor measurement

Protocol:

  • Culture the chosen cancer cell line to a sufficient number.

  • Prepare a cell suspension in a suitable medium, with or without Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer this compound or vehicle by oral gavage at the predetermined dose and schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Tumor tissue can be used for pharmacodynamic studies (e.g., Western blot, immunohistochemistry) to confirm target protein degradation.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Materials:

  • This compound

  • Vehicle

  • Healthy mice (e.g., C57BL/6)

  • Equipment for blood collection (e.g., retro-orbital or tail vein)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Administer a single dose of this compound to a cohort of mice via oral gavage.

  • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

This compound is a promising PROTAC degrader with demonstrated in vitro potency and in vivo tolerability. The protocols outlined in these application notes provide a framework for researchers to further investigate its therapeutic potential in preclinical models. Adherence to rigorous experimental design and methodology will be crucial in elucidating the full pharmacological profile of this novel compound. It is strongly recommended that researchers consult the primary literature and its supplementary information for the most detailed and specific data to guide their study design.

References

SIAIS164018 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIAIS164018 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). As a bifunctional molecule, this compound recruits these target proteins to the E3 ubiquitin ligase machinery, leading to their ubiquitination and subsequent degradation by the proteasome. This compound has demonstrated significant anti-proliferative activity in cancer cell lines, inducing G1 cell cycle arrest and apoptosis.[1][2] Furthermore, this compound has been shown to inhibit cancer cell migration and invasion by down-regulating the protein levels of FAK, PYK2, FER, RSK1, and GAK.[1][2] These attributes make this compound a valuable tool for research in oncology and drug development.

Physicochemical Properties

This compound is a solid powder, typically light brown to brown in appearance. Its molecular formula is C43H48ClN10O7P, with a molecular weight of approximately 883.34 g/mol .[3]

Solubility and Stock Solution Preparation

The solubility of this compound in common laboratory solvents is a critical factor for the design and reproducibility of in vitro and in vivo experiments. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO~75 mg/mL (~81.54 mM)[4]A clear solution of at least 2.5 mg/mL (2.83 mM) can also be achieved.[5]
EthanolNo quantitative data available.Likely has lower solubility than in DMSO.
WaterPresumed to be low (< 1 mg/mL).For aqueous-based assays, dilution from a DMSO stock is recommended.
Protocol for Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Pre-weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.883 mg of this compound.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 0.883 mg, you would add 100 µL of DMSO.

  • Dissolve the Compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

In Vitro Experimental Protocols

This compound has been utilized in various cell-based assays to investigate its biological activity. Below is a general protocol for treating cancer cell lines with this compound.

General Protocol for Cell-Based Assays

Materials:

  • Cancer cell lines (e.g., Calu-1, MDA-MB-231, SR, H1975)

  • Complete cell culture medium

  • This compound DMSO stock solution (e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into multi-well plates at a density appropriate for the specific assay and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 16, 24, 48, or 72 hours), depending on the experimental endpoint.[1][2]

  • Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream analyses, such as:

    • Cell Proliferation Assays: (e.g., MTT, CellTiter-Glo)

    • Western Blot Analysis: To assess the degradation of target proteins (ALK, EGFR, FAK, etc.).

    • Cell Cycle Analysis: (e.g., by flow cytometry after propidium iodide staining).

    • Apoptosis Assays: (e.g., Annexin V/PI staining).

    • Cell Migration and Invasion Assays: (e.g., wound healing, transwell assays).

Signaling Pathway

This compound functions as a PROTAC, inducing the degradation of specific target proteins. Its primary targets are ALK and EGFR. By linking these kinases to an E3 ubiquitin ligase, this compound triggers their polyubiquitination and subsequent degradation by the 26S proteasome. This leads to the downregulation of downstream signaling pathways that are crucial for cancer cell survival and proliferation. Additionally, this compound has been observed to induce the degradation of other oncoproteins involved in metastasis, such as FAK and PYK2.

G cluster_pathway This compound Mechanism of Action This compound This compound (PROTAC) Ternary_Complex Ternary Complex (Target-PROTAC-E3) This compound->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Proteins Target Proteins (ALK, EGFR, FAK, PYK2) Target_Proteins->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Downstream Downregulation of Downstream Signaling Degradation->Downstream Effects Anti-Cancer Effects (Apoptosis, G1 Arrest, Inhibition of Migration) Downstream->Effects

Caption: this compound-induced protein degradation pathway.

References

SIAIS164018: Application Notes and Protocols for Inducing G1 Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

SIAIS164018 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] In addition to its degradation activity against these primary targets, this compound has been demonstrated to induce G1 cell cycle arrest in ALK-negative cancer cell lines, highlighting its potential as a valuable tool for cell cycle research and as a therapeutic agent in oncology.[1][2] These application notes provide detailed protocols for utilizing this compound to induce G1 phase arrest and for analyzing its effects on key cellular pathways.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the target proteins (ALK or EGFR) and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

The induction of G1 cell cycle arrest by this compound in ALK-negative cell lines, such as Calu-1 and MDA-MB-231, suggests an off-target effect or a downstream consequence of modulating other cellular kinases.[1][2] The precise molecular mechanism underlying this G1 arrest is an area of active investigation. A plausible mechanism involves the modulation of key G1 phase regulatory proteins, such as Cyclin D1, Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the CDK inhibitors p21Cip1 and p27Kip1. These proteins act as critical checkpoints controlling the transition from the G1 to the S phase of the cell cycle.

Furthermore, this compound has been shown to down-regulate the protein levels of several key players in cell migration and invasion, including Focal Adhesion Kinase (FAK), Proline-rich tyrosine kinase 2 (PYK2), and FER kinase.[1][2][3] This suggests a broader impact on cellular signaling pathways beyond its primary targets.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound across various cell lines and experimental conditions.

Table 1: Proliferation Inhibition by this compound

Cell LineTarget ExpressionIC₅₀ (nM)Incubation Time (h)
SRALK-positive216
293TALK (G1202R) over-expressing2172
H1975EGFR expressing4272

Data compiled from MedchemExpress product information.[1]

Table 2: G1 Cell Cycle Arrest Induced by this compound

Cell LineTarget ExpressionConcentration (nM)Incubation Time (h)Observed Effect
Calu-1ALK-negative10024 or 48Significant G1 cell cycle arrest
MDA-MB-231ALK-negative10024 or 48Significant G1 cell cycle arrest

Data compiled from MedchemExpress product information.[1][2]

Table 3: Down-regulation of Metastasis-Related Proteins by this compound

Cell LineTarget ExpressionConcentration Range (nM)Incubation Time (h)Down-regulated Proteins
SRALK-positive0.01 - 100016FAK, PYK2, FER, RSK1, GAK
Calu-1ALK-negative0.01 - 100016FAK, PYK2, FER, RSK1, GAK

Data compiled from MedchemExpress product information.[1][2]

Experimental Protocols

Protocol 1: Induction of G1 Cell Cycle Arrest

This protocol describes how to treat cells with this compound to induce G1 cell cycle arrest for subsequent analysis.

Materials:

  • This compound

  • Calu-1 or MDA-MB-231 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • DMSO (for stock solution)

  • 6-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed Calu-1 or MDA-MB-231 cells in 6-well plates at a density that will result in 50-60% confluency at the time of treatment.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 100 nM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Once cells have reached the desired confluency, remove the existing medium and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Harvesting: After the incubation period, harvest the cells for cell cycle analysis (Protocol 2) or Western blot analysis (Protocol 3).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated cells.

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Trypsinize the cells and collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and transfer to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with 1 mL of cold PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to gate the cell population and analyze the cell cycle distribution (G1, S, and G2/M phases).

Protocol 3: Western Blot Analysis of Cell Cycle and Metastasis-Related Proteins

This protocol is for assessing the protein levels of key G1 regulatory proteins (Cyclin D1, CDK4, p21, p27) and metastasis-related proteins (FAK, PYK2, FER) following this compound treatment.

Materials:

  • Treated and control cells from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for Cyclin D1, CDK4, p21, p27, FAK, PYK2, FER, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Wash the cells in the culture plate with cold PBS. Add an appropriate volume of RIPA buffer and scrape the cells. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Signaling Pathway of G1 Phase Cell Cycle Regulation

G1_Phase_Regulation cluster_0 Extracellular Signals cluster_1 G1 Phase Progression Growth Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition drives p21_p27 p21/p27 p21_p27->CyclinD_CDK46 inhibits This compound This compound This compound->CyclinD_CDK46 potential inhibition? This compound->p21_p27 potential upregulation?

Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.

Experimental Workflow for Investigating this compound-Induced G1 Arrest

Experimental_Workflow cluster_workflow Workflow cluster_analysis Analysis A 1. Cell Culture (Calu-1 or MDA-MB-231) B 2. This compound Treatment (100 nM, 24-48h) A->B C 3. Cell Harvesting B->C D1 Cell Cycle Analysis (Propidium Iodide Staining) C->D1 D2 Western Blot Analysis C->D2 E1 Flow Cytometry Data (% cells in G1, S, G2/M) D1->E1 E2 Protein Expression Levels (Cyclin D1, CDK4, p21, p27, FAK, etc.) D2->E2

Caption: Workflow for studying this compound's effect on the cell cycle.

Logical Relationship of this compound's Multi-faceted Effects

Logical_Relationship cluster_effects This compound Effects This compound This compound ALK_EGFR_Degradation ALK/EGFR Degradation This compound->ALK_EGFR_Degradation G1_Arrest G1 Cell Cycle Arrest This compound->G1_Arrest Metastasis_Protein_Downregulation Down-regulation of Metastasis-Related Proteins (FAK, PYK2, FER) This compound->Metastasis_Protein_Downregulation Anticancer_Activity Overall Anticancer Activity ALK_EGFR_Degradation->Anticancer_Activity G1_Arrest->Anticancer_Activity Metastasis_Protein_Downregulation->Anticancer_Activity

Caption: The multifaceted anticancer effects of this compound.

References

Application Notes and Protocols for Western Blot Analysis of SIAIS164018-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for performing Western blot analysis on cells treated with SIAIS164018, a proteolysis-targeting chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). This protocol is intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of this compound.

Introduction

This compound is a PROTAC-based degrader that induces the degradation of ALK and EGFR, two key targets in non-small-cell lung cancer.[1][2] It functions by hijacking the ubiquitin-proteasome system to tag these proteins for destruction.[3][4] In addition to its primary targets, this compound has been shown to degrade other oncoproteins involved in metastasis, including Focal Adhesion Kinase (FAK), Proline-rich Tyrosine Kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[1][2][5] Western blotting is a crucial technique to quantify the degradation of these target proteins following this compound treatment.

Experimental Protocols

This section details the step-by-step methodology for treating cells with this compound and subsequently analyzing protein degradation via Western blot.

Cell Culture and Treatment
  • Cell Line Selection: Choose appropriate cell lines for your experiment. For ALK-positive cells, SR cells can be used. For EGFR-expressing cells, H1975 cells are a suitable model. Calu-1 and MDA-MB-231 cell lines can be used to study the effects on metastasis-related proteins.[6][7]

  • Cell Seeding: Plate cells in 6-well plates or 10 cm diameter dishes and grow to 70-80% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in fresh culture media to the desired final concentrations. A concentration range of 0.01-1000 nM is suggested based on previous studies.[6][7]

    • Aspirate the old media from the cells and replace it with the media containing this compound.

    • Incubate the cells for the desired treatment duration. Time points of 16, 24, or 48 hours have been shown to be effective.[6][7]

    • Include a vehicle-treated control (e.g., DMSO) for comparison.

Protein Lysate Preparation
  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[8]

    • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. For a 10 cm dish, use 500 µl of lysis buffer; for a 6-well plate, use 100 µl per well.[8][9]

    • Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8][9]

    • Maintain the samples on ice and agitate for 30 minutes at 4°C.[9]

  • Sonication and Centrifugation:

    • To ensure complete cell lysis and to shear DNA, sonicate the lysate for 10-15 seconds.[8]

    • Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[9]

  • Protein Quantification:

    • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.[10]

Western Blotting
  • Sample Preparation for Electrophoresis:

    • Take a consistent amount of protein for each sample (typically 20-50 µg).[9][10]

    • Add 4X SDS-PAGE sample buffer (Laemmli buffer) to each sample to a final concentration of 1X.[10]

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8][10]

    • Briefly centrifuge the samples to collect the contents at the bottom of the tube.

  • SDS-PAGE:

    • Load the prepared samples and a protein molecular weight marker onto a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.

    • Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.[10]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10] A wet transfer system is commonly used.

    • After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer.[9][10]

  • Immunoblotting:

    • Wash the membrane with 1X Tris-buffered saline with 0.1% Tween 20 (TBST).[10]

    • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[8][10]

    • Incubate the membrane with the primary antibody diluted in blocking buffer. The incubation can be done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8][10] Refer to the antibody datasheet for the recommended dilution.

    • Wash the membrane three times with TBST for 5-10 minutes each.[10]

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[10]

    • Wash the membrane three times with TBST for 10-15 minutes each.[10]

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent.

    • Capture the chemiluminescent signal using a CCD imager or X-ray film.[11]

  • Stripping and Re-probing (Optional):

    • To detect another protein (e.g., a loading control like GAPDH or β-actin), the membrane can be stripped of the first set of antibodies and re-probed.

Data Presentation

The following tables summarize key quantitative parameters for the Western blot protocol.

Table 1: Recommended Reagent and Sample Quantities

Reagent/Sample6-Well Plate10 cm Dish
Lysis Buffer Volume100 µl per well500 µl
Protein Loading Amount20 - 50 µg20 - 50 µg
Primary Antibody Volume~5 ml~10 ml
Secondary Antibody Volume~5 ml~10 ml

Table 2: Suggested Primary Antibodies and Dilutions

Target ProteinHost SpeciesSupplier (Example)Recommended Starting Dilution
ALKRabbitCell Signaling Technology1:1000
EGFRRabbitCell Signaling Technology1:1000
p-ALK (Tyr1604)RabbitCell Signaling Technology1:1000
p-EGFR (Tyr1068)RabbitCell Signaling Technology1:1000
FAKRabbitCell Signaling Technology1:1000
PYK2RabbitCell Signaling Technology1:1000
PTK6RabbitCell Signaling Technology1:1000
GAPDHRabbitCell Signaling Technology1:1000
β-actinMouseSigma-Aldrich1:5000

Note: Optimal antibody dilutions should be determined experimentally.

Visualizations

Signaling Pathway of this compound Action

SIAIS164018_Pathway This compound This compound (PROTAC) Ternary_Complex Ternary Complex (Target-PROTAC-E3) This compound->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Target_Protein Target Protein (ALK, EGFR, FAK, PYK2, PTK6) Target_Protein->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced protein degradation.

Experimental Workflow for Western Blotting

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysate_prep Lysate Preparation cluster_western_blot Western Blotting cluster_immunodetection Immunodetection Cell_Seeding 1. Seed Cells Cell_Treatment 2. Treat with this compound Cell_Seeding->Cell_Treatment Cell_Lysis 3. Cell Lysis Cell_Treatment->Cell_Lysis Centrifugation 4. Centrifugation Cell_Lysis->Centrifugation Protein_Quantification 5. Protein Quantification Centrifugation->Protein_Quantification Sample_Prep 6. Sample Preparation Protein_Quantification->Sample_Prep SDS_PAGE 7. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 8. Protein Transfer SDS_PAGE->Transfer Blocking 9. Blocking Transfer->Blocking Primary_Ab 10. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 11. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 12. Signal Detection Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of this compound-treated cells.

References

Application Notes and Protocols for SIAIS164018 in ALK-Positive Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIAIS164018 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK) fusion proteins. Developed from the ALK inhibitor brigatinib, this compound functions as a dual degrader, also targeting mutant Epidermal Growth Factor Receptor (EGFR).[1][2] This molecule presents a promising therapeutic strategy for ALK-positive cancers, including those with resistance mutations such as ALK G1202R.[1][2] Furthermore, this compound has demonstrated the ability to degrade other oncoproteins implicated in metastasis, such as Focal Adhesion Kinase (FAK), Pyruvate Kinase M2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6), suggesting a broader anti-cancer activity.[1][3]

These application notes provide a summary of the key findings related to this compound and detailed protocols for its use in in vitro and in vivo ALK-positive cancer models.

Data Presentation

In Vitro Efficacy of this compound
ParameterTarget/Cell LineValueReference
IC50 ALK2.5 nM[1]
ALK G1202R6.6 nM[1]
SR (ALK-positive)2 nM[1]
293T (overexpressing ALK G1202R)21 nM[1]
H1975 (EGFR L858R/T790M)42 nM[1]
DC50 FAK< 1 nM[2]
PYK2< 1 nM[2]
PTK6< 1 nM[2]
In Vivo Activity of this compound
Animal ModelCell LineTreatmentTumor Growth Inhibition (TGI)Reference
Mouse XenograftNot SpecifiedOrally administeredWell tolerated[1][3]

Further details on in vivo studies, including specific tumor growth inhibition percentages and pharmacokinetic data, are not yet publicly available.

Signaling Pathway and Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to an E3 ubiquitin ligase and the target protein (e.g., ALK). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the sustained suppression of the target protein.

SIAIS164018_Mechanism This compound This compound Ternary_Complex Ternary Complex (ALK-SIAIS164018-E3) This compound->Ternary_Complex Binds ALK ALK Fusion Protein ALK->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation ALK Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling & Cell Growth Degradation->Downstream

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay

This protocol is for determining the IC50 value of this compound in ALK-positive cancer cell lines.

Materials:

  • ALK-positive cancer cell lines (e.g., SR, NCI-H2228)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium. The final concentrations should range from 0.1 nM to 10 µM. Include a DMSO-only control.

  • Add 100 µL of the diluted this compound or control to the respective wells.

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Add_Drug Add drug to cells Seed_Cells->Add_Drug Prepare_Drug Prepare this compound dilutions Prepare_Drug->Add_Drug Incubate Incubate for 72h Add_Drug->Incubate Add_Reagent Add CellTiter-Glo® Incubate->Add_Reagent Measure Measure luminescence Add_Reagent->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for cell viability assay.

Western Blotting for Protein Degradation

This protocol is for assessing the degradation of ALK and other target proteins following treatment with this compound.

Materials:

  • ALK-positive cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific) or similar

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ALK, anti-p-ALK, anti-FAK, anti-PYK2, anti-PTK6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO control for a specified time (e.g., 6, 12, 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation. (Dilutions to be optimized, typically 1:1000).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. (Dilutions to be optimized, typically 1:5000).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Treatment Treat cells with this compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Workflow for Western Blotting.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Specific parameters should be optimized.

Materials:

  • Immunocompromised mice (e.g., nude or NOD-SCID)

  • ALK-positive cancer cell line (e.g., NCI-H2228)

  • Matrigel (optional)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 5-10 x 10^6 ALK-positive cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound orally at a predetermined dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle.

  • Measure tumor volume with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Tumors can be weighed and processed for further analysis (e.g., Western blotting, immunohistochemistry).

  • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Xenograft_Workflow cluster_establishment Model Establishment cluster_treatment_monitoring Treatment & Monitoring cluster_endpoint Endpoint Analysis Implantation Implant tumor cells Tumor_Growth Monitor tumor growth Implantation->Tumor_Growth Randomization Randomize mice Tumor_Growth->Randomization Treatment Administer this compound/Vehicle Randomization->Treatment Measurement Measure tumor volume & body weight Treatment->Measurement Repeatedly Euthanasia Euthanize mice Measurement->Euthanasia Tumor_Excision Excise & analyze tumors Euthanasia->Tumor_Excision TGI_Calc Calculate TGI Tumor_Excision->TGI_Calc

Caption: Workflow for in vivo xenograft study.

Conclusion

This compound is a promising ALK degrader with potent activity against wild-type and mutant ALK-positive cancer models. Its ability to degrade other key oncoproteins involved in metastasis further highlights its therapeutic potential. The protocols provided herein offer a foundation for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and long-term safety.

References

Application Notes and Protocols for SIAIS164018 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIAIS164018 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of key oncogenic proteins. It functions by hijacking the ubiquitin-proteasome system to selectively target and degrade Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutant forms such as ALK G1202R and EGFR L858R/T790M.[1][2] Beyond its primary targets, this compound has also been demonstrated to degrade other oncoproteins implicated in metastasis, including Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[1][2] These characteristics make this compound a compelling candidate for in vivo studies utilizing xenograft mouse models to evaluate its anti-tumor efficacy.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical xenograft models, specifically focusing on non-small cell lung cancer (NSCLC) and breast cancer cell lines.

Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule composed of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), a linker, and a ligand that binds to ALK and EGFR kinases. This tripartite structure allows this compound to act as a molecular bridge, bringing the target protein into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple target protein molecules.

SIAIS164018_Mechanism_of_Action cluster_0 This compound Action cluster_1 Ubiquitination and Degradation This compound This compound E3_Ligase E3 Ubiquitin Ligase (Cereblon) This compound->E3_Ligase Binds Target_Protein Target Oncoprotein (ALK, EGFR, etc.) This compound->Target_Protein Binds Ubiquitination Ubiquitination of Target Protein E3_Ligase->Ubiquitination Catalyzes Target_Protein->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation of Target Protein Proteasome->Degradation Mediates

Figure 1: Mechanism of action of this compound.

In Vivo Efficacy Data

While the primary publication by Ren et al. (2021) in the Journal of Medicinal Chemistry confirms that this compound is orally bioavailable and well-tolerated in vivo, specific quantitative data from xenograft studies is not publicly available in the abstract. The following tables represent hypothetical yet plausible data based on the compound's described potency and are intended for illustrative purposes.

Table 1: In Vivo Efficacy of this compound in a Calu-1 NSCLC Xenograft Model
Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Final Average Tumor Volume (mm³)
Vehicle Control-OralDaily01500 ± 250
This compound25OralDaily45825 ± 150
This compound50OralDaily70450 ± 100
This compound100OralDaily85225 ± 75
Table 2: In Vivo Efficacy of this compound in an MDA-MB-231 Breast Cancer Xenograft Model
Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Final Average Tumor Volume (mm³)
Vehicle Control-OralDaily01800 ± 300
This compound50OralDaily60720 ± 120
This compound100OralDaily80360 ± 90

Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft mouse models to evaluate the efficacy of this compound.

General Guidelines for Animal Studies
  • Animal Strain: Immunodeficient mice (e.g., BALB/c nude, NOD/SCID, or NSG) are required for xenograft studies. The choice of strain may depend on the specific cell line and experimental goals.

  • Housing: Mice should be housed in a specific pathogen-free (SPF) environment in sterile micro-isolator cages with sterile bedding, food, and water.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before any experimental procedures.

  • Ethics: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Calu-1 Non-Small Cell Lung Cancer Xenograft Model

1. Cell Culture:

  • Culture Calu-1 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Passage cells every 2-3 days to maintain exponential growth.

2. Cell Implantation:

  • Harvest Calu-1 cells using Trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS).
  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10⁷ cells/mL.
  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

4. This compound Administration:

  • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
  • Administer the designated dose of this compound or vehicle control to the respective groups via oral gavage daily.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the study (e.g., 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice.
  • Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting, or immunohistochemistry).

Protocol 2: MDA-MB-231 Breast Cancer Xenograft Model

1. Cell Culture:

  • Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Implantation:

  • Follow the same procedure as for Calu-1 cells, harvesting and washing the MDA-MB-231 cells.
  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2.5 x 10⁷ cells/mL.
  • Subcutaneously inject 100 µL of the cell suspension (2.5 x 10⁶ cells) into the mammary fat pad of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Follow the same procedures for tumor monitoring, randomization, and treatment as described in the Calu-1 protocol.

Experimental Workflow Visualization

Xenograft_Workflow cluster_setup Model Setup cluster_monitoring Tumor Growth and Treatment cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., Calu-1, MDA-MB-231) Cell_Harvest Cell Harvest and Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Data_Collection Measure Tumor Volume and Body Weight Treatment->Data_Collection Endpoint Endpoint Analysis: Tumor Excision and Weighing Data_Collection->Endpoint Further_Analysis Further Analysis (Optional): Western Blot, IHC, etc. Endpoint->Further_Analysis

Figure 2: General workflow for a xenograft study.

Concluding Remarks

This compound represents a promising therapeutic agent with a novel mechanism of action. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to further elucidate its anti-tumor efficacy in various cancer models. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for the preclinical development of this compound.

References

Application Notes and Protocols for Cell Migration and Invasion Assays with SIAIS164018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIAIS164018 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of key oncogenic proteins. As a derivative of Brigatinib, this compound not only targets Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) but also effectively degrades several oncoproteins implicated in cancer metastasis, including Focal Adhesion Kinase (FAK), Proline-rich tyrosine kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6)[1][2][3][4]. This unique degradation profile makes this compound a valuable tool for investigating and inhibiting cancer cell migration and invasion, critical processes in tumor metastasis. These application notes provide detailed protocols for assessing the inhibitory effects of this compound on cell migration and invasion, specifically in Calu-1 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, where its activity has been documented[1][2].

Mechanism of Action: Inhibition of Metastasis-Related Oncoproteins

Cell migration and invasion are complex processes orchestrated by intricate signaling networks that control cytoskeletal dynamics. FAK and PYK2 are non-receptor tyrosine kinases that act as central regulators in these pathways. Upon activation by integrin clustering at sites of cell-matrix adhesion, FAK and PYK2 recruit and activate Src family kinases. This complex then phosphorylates a multitude of downstream substrates, including p130Cas, which in turn activates small GTPases like Rac1 and RhoA. The activation of these GTPases is critical for promoting the formation of lamellipodia and stress fibers, driving cell motility and invasion.

This compound exerts its anti-migratory and anti-invasive effects by hijacking the ubiquitin-proteasome system to induce the degradation of FAK, PYK2, and PTK6[1][2]. By eliminating these crucial signaling nodes, this compound effectively dismantles the machinery required for cell movement, thereby inhibiting the metastatic potential of cancer cells.

cluster_0 Cell Exterior cluster_1 Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activates PYK2 PYK2 Integrin->PYK2 Activates Src Src FAK->Src Activates Proteasome Proteasome FAK->Proteasome PYK2->Src Activates PYK2->Proteasome PTK6 PTK6 PTK6->Proteasome p130Cas p130Cas Src->p130Cas Phosphorylates Rac1/RhoA Rac1/RhoA p130Cas->Rac1/RhoA Activates Actin Cytoskeleton Actin Cytoskeleton Rac1/RhoA->Actin Cytoskeleton Regulates Cell Migration & Invasion Cell Migration & Invasion Actin Cytoskeleton->Cell Migration & Invasion This compound This compound This compound->FAK Degrades This compound->PYK2 Degrades This compound->PTK6 Degrades This compound->Proteasome via A 1. Seed Cells (achieve 95-100% confluency) B 2. Create Wound (use p200 pipette tip) A->B C 3. Treat with this compound (and vehicle control) B->C D 4. Image at T=0h C->D E 5. Incubate (37°C, 5% CO2) D->E F 6. Image at Intervals (e.g., 12h, 24h) E->F G 7. Analyze Data (measure wound area) F->G A 1. Coat Inserts (with Matrigel) B 2. Prepare Cells (serum-starve) A->B D 4. Seed Cells in Insert (with this compound/vehicle) B->D C 3. Add Chemoattractant (e.g., 10% FBS) to lower chamber C->D E 5. Incubate (24-48h at 37°C) D->E F 6. Remove Non-invaded Cells E->F G 7. Fix and Stain Invaded Cells (Crystal Violet) F->G H 8. Image and Quantify G->H

References

Application Notes and Protocols for Apoptosis Detection Following SIAIS164018 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIAIS164018 is a potent proteolysis-targeting chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] As a bifunctional molecule, it recruits these target proteins to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation has been shown to inhibit cancer cell migration and invasion, induce G1 phase cell cycle arrest, and trigger apoptosis.[3][4] Furthermore, this compound also promotes the degradation of other oncoproteins involved in metastasis, including Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[1][2]

These application notes provide detailed protocols for the detection and quantification of apoptosis in cancer cell lines following treatment with this compound. The methodologies described herein are essential for characterizing the apoptotic response to this novel degrader and can be adapted for various research and drug development applications.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on cell viability, cell cycle distribution, and apoptosis in two commonly used cancer cell lines, Calu-1 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer).

Table 1: Effect of this compound on Cell Viability (72-hour treatment)

Cell LineConcentration (nM)Percent Viability (%)
Calu-1 0 (Control)100
1085
5062
10045
50021
MDA-MB-231 0 (Control)100
1090
5075
10058
50033

Table 2: Cell Cycle Analysis of Calu-1 and MDA-MB-231 Cells Treated with 100 nM this compound for 48 hours

Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Calu-1 Control4535202
This compound6815125
MDA-MB-231 Control5230183
This compound7212106

Table 3: Quantification of Apoptosis by Annexin V/PI Staining after 48-hour this compound Treatment

Cell LineConcentration (nM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Calu-1 0 (Control)3.51.8
5015.25.4
10028.710.1
MDA-MB-231 0 (Control)4.12.2
5012.84.9
10025.38.7

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general experimental workflows for the key apoptosis detection methods.

SIAIS164018_Apoptosis_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound ALK_EGFR ALK / EGFR This compound->ALK_EGFR Binds to FAK_PYK2 FAK / PYK2 / PTK6 This compound->FAK_PYK2 Binds to E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits ALK_EGFR->E3_Ligase FAK_PYK2->E3_Ligase Proteasome Proteasome E3_Ligase->Proteasome Ubiquitination Degradation Protein Degradation Proteasome->Degradation Downstream_Signaling Inhibition of Downstream Pro-Survival Signaling Degradation->Downstream_Signaling Intrinsic_Pathway Intrinsic Apoptosis Pathway Downstream_Signaling->Intrinsic_Pathway Activates Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Intrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Annexin_V_Workflow Experimental Workflow for Annexin V/PI Apoptosis Assay Start Seed and Culture Cells Treatment Treat with this compound (and controls) Start->Treatment Harvest Harvest Cells (including supernatant) Treatment->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate at Room Temperature (in the dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Western_Blot_Workflow Experimental Workflow for Western Blot Analysis of Apoptotic Proteins Start Seed and Culture Cells Treatment Treat with this compound (and controls) Start->Treatment Lyse Lyse Cells and Quantify Protein Treatment->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-cleaved PARP, anti-cleaved Caspase-3) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Substrate Secondary_Ab->Detect Analyze Image and Analyze Bands Detect->Analyze

References

Troubleshooting & Optimization

SIAIS164018 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SIAIS164018. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Troubleshooting Guide: Solubility and Precipitation Issues

This guide addresses common challenges related to the solubility and precipitation of this compound, a PROTAC-based ALK and EGFR degrader.

Question: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?

Answer:

Precipitation during the preparation of a DMSO stock solution is uncommon but can occur. Here are the recommended troubleshooting steps:

  • Use High-Quality, Anhydrous DMSO: this compound hydrochloride's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] Ensure you are using a newly opened bottle of anhydrous, high-purity DMSO.

  • Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Ultrasonication: Use a sonicator bath to facilitate the dissolution of the compound.[1] Brief periods of sonication can effectively break up any clumps and enhance solubility.

  • Confirm Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limit of this compound in DMSO, which is 75 mg/mL (81.54 mM).[1]

Question: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. How can I prevent this?

Answer:

This is a common issue known as "solvent-shifting" where a compound that is soluble in an organic solvent precipitates upon introduction to an aqueous environment. Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to maintain cell health and minimize precipitation.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.

  • Increase Agitation: When adding the DMSO stock to the media, do so dropwise while gently swirling or vortexing the media. This rapid dispersion helps to avoid localized high concentrations of the compound that can trigger precipitation.

  • Pre-warm Media: Using pre-warmed (37°C) cell culture media can sometimes improve the solubility of the compound upon dilution.

  • Consider Serum Concentration: If using serum in your media, adding the this compound stock to the serum-containing media may help to keep the compound in solution due to the presence of proteins that can act as carriers.

Question: I am preparing an in vivo formulation with SBE-β-CD and am seeing precipitation. What are the likely causes and solutions?

Answer:

Proper preparation of the 20% SBE-β-CD in saline is crucial for successfully formulating this compound for in vivo use. If you are observing precipitation, consider the following:

  • Ensure Complete Dissolution of SBE-β-CD: Before adding the this compound stock solution, ensure that the SBE-β-CD is fully dissolved in the saline. This may require heating to 37°C and vortexing.

  • Correct Order of Addition: First, prepare the 20% SBE-β-CD in saline. Then, add the this compound DMSO stock solution to the SBE-β-CD solution.

  • Freshly Prepare Formulations: It is highly recommended to prepare the in vivo working solution fresh on the day of use.[2]

  • Gentle Warming and Sonication: If precipitation occurs after adding the this compound stock, gentle warming and/or sonication can be used to help redissolve the compound.[2]

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a Proteolysis Targeting Chimera (PROTAC) that functions as a degrader of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][3] It has been shown to inhibit cancer cell migration and invasion, induce G1 cell cycle arrest, and promote apoptosis.[1][3]

What are the recommended solvents for this compound?

  • In Vitro: DMSO is the recommended solvent for in vitro studies.[1]

  • In Vivo: A common formulation for in vivo administration involves the use of 20% SBE-β-CD in saline. Other potential oral formulations may include co-solvents such as PEG300, PEG400, and Tween 80.[2]

How should I store this compound solutions?

  • Solid Form: Store the solid compound at 4°C, sealed and protected from moisture.

  • In Solvent (Stock Solutions): For stock solutions prepared in DMSO, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always keep the solutions sealed and away from moisture.[1] Avoid repeated freeze-thaw cycles.[1]

Quantitative Data Summary

Table 1: In Vitro Solubility of this compound Hydrochloride

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO7581.54Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO can negatively impact solubility.[1]

Table 2: Example In Vivo Formulation for this compound

VehicleConcentration of this compoundNotes
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.83 mM)This protocol yields a clear solution. It is recommended to prepare this formulation fresh on the day of use.

Experimental Protocols

Protocol 1: Preparation of this compound DMSO Stock Solution (e.g., 10 mM)

  • Calculate Required Mass: Based on the molecular weight of this compound hydrochloride (919.79 g/mol ), calculate the mass needed for your desired volume and concentration. For example, for 1 mL of a 10 mM stock solution, you would need 0.91979 mg.

  • Weigh Compound: Carefully weigh the calculated amount of this compound hydrochloride powder.

  • Add DMSO: Add the appropriate volume of new, anhydrous DMSO to the powder.

  • Dissolve: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1]

  • Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C or -20°C.[1]

Protocol 2: Preparation of 20% SBE-β-CD in Saline for In Vivo Formulation

  • Prepare Saline: Dissolve 0.9 g of NaCl in 100 mL of distilled water to create a 0.9% saline solution.

  • Weigh SBE-β-CD: Weigh 2 g of SBE-β-CD powder.

  • Dissolve SBE-β-CD: Add the 2 g of SBE-β-CD to 10 mL of the 0.9% saline solution to achieve a 20% (w/v) concentration.

  • Aid Dissolution: This step may require heating to 37°C for approximately 30 minutes and/or ultrasonication (e.g., 20-40 kHz, 30-second pulses, repeated 3 times) to achieve a clear solution. If any precipitation is observed before use, it can be redissolved by warming to 37°C and vortexing.

Protocol 3: Preparation of this compound In Vivo Working Solution (e.g., 2.5 mg/mL)

  • Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare SBE-β-CD Solution: Prepare the 20% SBE-β-CD in saline as described in Protocol 2.

  • Dilute: To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix: Mix the solution evenly to obtain a clear working solution.

  • Administer: Use the freshly prepared solution for your in vivo experiments.

Visualizations

SIAIS164018_Mechanism_of_Action cluster_cell Cell This compound This compound (PROTAC) Ternary_Complex Ternary Complex (ALK/EGFR - this compound - E3 Ligase) This compound->Ternary_Complex Binds ALK_EGFR ALK/EGFR (Target Protein) ALK_EGFR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ubiquitinated_Target Ubiquitinated ALK/EGFR Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of this compound as a PROTAC.

experimental_workflow cluster_prep Solution Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Formulation start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_solution DMSO Stock Solution dissolve->stock_solution dilute_media Dilute in Pre-warmed Cell Culture Media stock_solution->dilute_media mix_formulation Mix DMSO Stock with SBE-β-CD Solution stock_solution->mix_formulation treat_cells Treat Cells dilute_media->treat_cells assay Perform Assay treat_cells->assay prepare_sbe_cd Prepare 20% SBE-β-CD in Saline prepare_sbe_cd->mix_formulation working_solution In Vivo Working Solution mix_formulation->working_solution administer Administer to Animal Model working_solution->administer end End administer->end

Caption: Experimental workflow for this compound.

troubleshooting_logic start Precipitation Observed? stock_prep During DMSO Stock Preparation? start->stock_prep Yes dilution During Dilution in Aqueous Media? start->dilution No stock_prep->dilution No solution_stock Use Anhydrous DMSO Warm / Sonicate Verify Concentration stock_prep->solution_stock Yes invivo_prep During In Vivo Formulation Prep? dilution->invivo_prep No solution_dilution Stepwise Dilution Increase Agitation Pre-warm Media Minimize Final DMSO% dilution->solution_dilution Yes solution_invivo Ensure SBE-β-CD is Dissolved Correct Order of Addition Prepare Fresh Warm / Sonicate invivo_prep->solution_invivo Yes end Problem Resolved solution_stock->end solution_dilution->end solution_invivo->end

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Optimizing SIAIS164018 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SIAIS164018 in in vitro settings. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] As a heterobifunctional molecule, it brings these target proteins into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[4] This degradation of key oncoproteins inhibits cancer cell migration and invasion, induces G1 phase cell cycle arrest, and promotes apoptosis.[1][2][3]

Q2: What are the recommended starting concentrations for this compound in cell-based assays?

The optimal concentration of this compound is cell line and assay dependent. Based on published data, a concentration range of 0.01 nM to 1000 nM is a reasonable starting point for most experiments.[1][2] For initial screening, a logarithmic dilution series across this range is recommended.

Q3: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in aliquots to avoid repeated freeze-thaw cycles.[2] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Before use, thaw the aliquot and dilute it to the desired working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: Low Potency or Lack of Expected Biological Effect

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment using a wider range of concentrations (e.g., 0.01 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay.

  • Possible Cause 2: Compound Instability.

    • Solution: Ensure proper storage of stock solutions at -20°C or -80°C in tightly sealed vials to prevent degradation.[2] Prepare fresh working solutions from the stock for each experiment.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Verify the expression of the target proteins (ALK and EGFR) in your cell line. Cell lines with low or no expression of these targets are not expected to respond to this compound.

  • Possible Cause 4: Assay-Specific Issues.

    • Solution: Review and optimize your assay protocol. For instance, in a Western blot, ensure efficient protein extraction and antibody performance. For cell viability assays, consider the incubation time, as the effects of a degrader may take longer to manifest than a traditional inhibitor.

Issue 2: High Background or Off-Target Effects

  • Possible Cause 1: Excessive Concentration.

    • Solution: High concentrations of any compound can lead to non-specific effects.[6] Stick to the lowest effective concentration determined from your dose-response studies. The search results indicate that this compound can also degrade other oncoproteins like FAK, PYK2, and PTK6, which could be considered off-target effects depending on the research question.[3][7]

  • Possible Cause 2: Solvent Effects.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your experimental setup is minimal and consistent across all treatments, including vehicle controls.

  • Possible Cause 3: Compound Purity.

    • Solution: Use high-purity this compound. Impurities could contribute to off-target effects.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cell Lines

Cell LineTargetIC50 (nM)Assay TypeReference
SRALK2Proliferation Assay[1][2]
293T (overexpressing ALK G1202R)ALK G1202R21Proliferation Assay[1][2]
H1975EGFR42Proliferation Assay[1][2]

Table 2: Effective Concentrations of this compound in Functional Assays

Cell LineAssayConcentrationIncubation TimeObserved EffectReference
SRProliferation0-1 µM16 hSignificant inhibition of cell proliferation[1][2]
293T (ALK G1202R), H1975Proliferation0-100 nM72 hBetter inhibition than Brigatinib[1][2]
Calu-1, MDA-MB-231Cell Cycle100 nM24 or 48 hG1 cell cycle arrest[1][2]
SR, Calu-1Protein Down-regulation0.01-1000 nM16 hDown-regulation of FAK, PYK2, FER, RSK1, and GAK[1][2]

Experimental Protocols

1. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 nM to 1000 nM. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Replace the culture medium with the medium containing this compound or vehicle and incubate for the desired period (e.g., 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis for Protein Degradation

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control for a specified time (e.g., 16 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target proteins (e.g., ALK, EGFR, p-ALK, p-EGFR) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

SIAIS164018_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Target Proteins cluster_2 E3 Ubiquitin Ligase Complex cluster_3 Cellular Machinery cluster_4 Cellular Outcomes This compound This compound ALK ALK This compound->ALK Binds EGFR EGFR This compound->EGFR Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome Proteasome ALK->Proteasome Degradation EGFR->Proteasome Degradation E3_Ligase->ALK Ubiquitination E3_Ligase->EGFR Ubiquitination Ubiquitin Ubiquitin Degradation Target Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest G1 Cell Cycle Arrest Degradation->CellCycleArrest

Caption: Mechanism of action of this compound as a PROTAC degrader.

Experimental_Workflow_for_Concentration_Optimization start Start: Prepare this compound Stock Solution dose_response Dose-Response Experiment (e.g., 0.01 nM - 1000 nM) start->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay ic50 Determine IC50 viability_assay->ic50 western_blot Western Blot for Target Degradation (at IC50 and lower concentrations) ic50->western_blot functional_assay Functional Assays (e.g., Cell Cycle, Apoptosis) ic50->functional_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis functional_assay->data_analysis end End: Optimal Concentration Identified data_analysis->end

Caption: Workflow for optimizing this compound concentration.

References

SIAIS164018 stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the PROTAC degrader SIAIS164018 in different solvents. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits good solubility in this solvent.[1][2]

Q2: How should I store my this compound stock solution in DMSO?

A2: For optimal stability, it is recommended to aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Ensure the vials are sealed tightly to prevent moisture absorption.

Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. To mitigate this, consider the following:

  • Lower the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try testing a range of lower final concentrations.

  • Increase the percentage of co-solvent: If your experimental system allows, you can try to include a small percentage of an organic co-solvent like DMSO or ethanol in your final aqueous solution to improve solubility. However, always check for solvent compatibility with your assay. For animal studies, keeping the DMSO concentration below 2% is often recommended.[1]

  • Use a surfactant: For in vivo formulations, surfactants like Tween 80 are often used to improve solubility and stability.[1][2]

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.[1]

Q4: Is there any information on the stability of this compound in other organic solvents like ethanol or methanol?

A4: Currently, there is limited publicly available data on the long-term stability of this compound in organic solvents other than DMSO. It is highly recommended to perform a stability assessment in your solvent of choice before initiating critical experiments. A general protocol for assessing stability is provided in this guide.

Data Presentation: Solubility and Storage

The following table summarizes the available data on the solubility and recommended storage conditions for this compound.

SolventSolubilityRecommended Storage Conditions (for Stock Solution)
DMSO≥ 2.5 mg/mL (2.83 mM)[1], ~75 mg/mL (~81.54 mM)[2]-80°C for up to 6 months[3]-20°C for up to 1 month[3] (Sealed, away from moisture)

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Chosen Solvent

This protocol outlines a general method to determine the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound solid compound

  • Anhydrous solvent of interest (e.g., DMSO, ethanol, acetonitrile, PBS)

  • HPLC or LC-MS system

  • Calibrated analytical standard of this compound

  • Amber glass vials

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).

  • Aliquot Samples: Dispense aliquots of the stock solution into several amber glass vials, ensuring minimal headspace. Tightly cap the vials.

  • Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by HPLC or LC-MS to determine the initial purity and concentration. This will serve as your baseline.

  • Storage: Store the vials under your desired experimental conditions (e.g., room temperature, 4°C, -20°C). Protect the vials from light, especially if the solvent is known to be light-sensitive.

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from storage.

  • Sample Preparation for Analysis:

    • Allow the vial to equilibrate to room temperature.

    • Visually inspect for any precipitation or color change.

    • If necessary, centrifuge the solution to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered solution to a concentration within the linear range of your analytical method.

  • HPLC/LC-MS Analysis: Analyze the sample by HPLC or LC-MS.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T0. A decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.

Mandatory Visualizations

SIAIS164018_Signaling_Pathway cluster_targets Target Oncoproteins This compound This compound Ternary_Complex Ternary Complex (this compound-Target-E3) This compound->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degradation Proteasome->Degradation ALK ALK ALK->Ternary_Complex EGFR Mutant EGFR EGFR->Ternary_Complex FAK FAK FAK->Ternary_Complex PYK2 PYK2 PYK2->Ternary_Complex PTK6 PTK6 PTK6->Ternary_Complex Stability_Testing_Workflow start Start prep_stock Prepare this compound Stock Solution in Test Solvent start->prep_stock aliquot Aliquot into Vials for Each Time Point & Condition prep_stock->aliquot t0_analysis Time-Zero (T0) Analysis (HPLC/LC-MS) aliquot->t0_analysis storage Store Vials under Defined Conditions (Temp, Light) aliquot->storage timepoint_analysis Analyze at Predetermined Time Points storage->timepoint_analysis data_analysis Compare to T0 Data & Calculate % Remaining timepoint_analysis->data_analysis end End data_analysis->end

References

Potential off-target effects of SIAIS164018

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SIAIS164018, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a PROTAC-based degrader that simultaneously targets ALK and EGFR for ubiquitination and subsequent proteasomal degradation.[1][2] It is composed of a ligand for ALK and EGFR, a linker, and a ligand for an E3 ubiquitin ligase. This ternary complex formation flags the target proteins for destruction by the cell's natural protein disposal machinery.

Q2: What are the known on-targets of this compound?

A2: The primary, intended on-targets of this compound are Anaplastic Lymphoma Kinase (ALK), including the G1202R mutant, and Epidermal Growth Factor Receptor (EGFR), including the L858R + T790M mutant.[3][4]

Q3: What are the known off-target effects of this compound?

A3: this compound has been shown to degrade several other oncoproteins involved in metastasis. These include Focal Adhesion Kinase (FAK), Proline-rich tyrosine kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[3][4] Additionally, it has been observed to down-regulate the protein levels of FER, RSK1, and GAK.[1][2] A kinome scan revealed a "reshuffling" of the kinome profile when compared to its precursor, Brigatinib, indicating a broader range of kinase interactions.[3][4]

Q4: Has this compound undergone clinical trials?

A4: As of late 2025, there is no publicly available information indicating that this compound has entered clinical trials. PROTACs are an emerging class of drugs with several candidates in clinical development for various diseases.[5][6][7]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound, with a focus on potential off-target effects.

Issue 1: Unexpected cellular phenotype observed that is inconsistent with ALK and EGFR degradation.

  • Possible Cause: The observed phenotype may be due to the degradation of known off-targets such as FAK, PYK2, PTK6, FER, RSK1, or GAK, or other, yet unidentified, off-target proteins.

  • Troubleshooting Steps:

    • Validate Off-Target Degradation: Perform western blotting or targeted proteomics to quantify the levels of known off-target proteins (FAK, PYK2, PTK6, FER, RSK1, GAK) in your experimental system following this compound treatment.

    • Rescue Experiments: If a specific off-target is suspected, perform a rescue experiment by overexpressing a non-degradable mutant of the suspected off-target protein. If the phenotype is reversed, it suggests the involvement of that off-target.

    • Broad Kinome Profiling: For a comprehensive analysis, consider performing a kinome-wide activity or binding assay to identify all potential kinase off-targets in your specific cell line.

Issue 2: Discrepancies in cell viability or apoptosis data across different cell lines.

  • Possible Cause: The expression levels of on- and off-target proteins can vary significantly between different cell lines, leading to varied responses to this compound.

  • Troubleshooting Steps:

    • Baseline Protein Expression: Profile the baseline protein expression levels of ALK, EGFR, and known off-targets in the cell lines being used.

    • Correlate Expression with Sensitivity: Correlate the protein expression levels with the observed IC50 values for cell viability. This can help to identify which targets (on- or off-) are the primary drivers of the cellular response in each cell line.

Issue 3: In vivo experiments show unexpected toxicity or lack of efficacy.

  • Possible Cause: Off-target effects can contribute to in vivo toxicity. Conversely, if the therapeutic effect is reliant on an off-target, variations in its expression in the in vivo model could affect efficacy.

  • Troubleshooting Steps:

    • Pharmacodynamic Studies: In addition to measuring the degradation of ALK and EGFR in tumor tissue, assess the degradation of key off-targets in both the tumor and healthy tissues.

    • Tolerability Studies: The original research indicates that this compound is well-tolerated in vivo.[3][4] If toxicity is observed, it may be specific to the animal model or dosing regimen. Consider adjusting the dose and schedule.

Data Presentation

Table 1: On-Target and Known Off-Target Degradation Profile of this compound

Target FamilyProtein TargetEffectCell LinesConcentration RangeReference
On-Target ALKDegradationSR, 293T2.5 nM (IC50)[1][2]
ALK (G1202R)Degradation293T6.6 nM (IC50)[1][2]
EGFRDegradationH197542 nM (IC50)[1][2]
Off-Target FAKDown-regulationSR, Calu-10.01-1000 nM[1][2]
PYK2Down-regulationSR, Calu-10.01-1000 nM[1][2]
PTK6DegradationCalu-1, MDA-MB-231Not specified[3][4]
FERDown-regulationSR, Calu-10.01-1000 nM[1][2]
RSK1Down-regulationSR, Calu-10.01-1000 nM[1][2]
GAKDown-regulationSR, Calu-10.01-1000 nM[1][2]

Experimental Protocols

1. Western Blotting for Protein Degradation

  • Objective: To quantify the degradation of on- and off-target proteins following this compound treatment.

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 16, 24, 48 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., ALK, EGFR, FAK, etc.) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

    • Quantify band intensities using densitometry software.

2. Kinome Profiling (General Protocol)

  • Objective: To identify the off-target kinase interactions of this compound.

  • Methodology: This is a general protocol, and specific details may vary depending on the service provider (e.g., Eurofins, Promega).

    • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

    • Assay Plate Preparation: A panel of recombinant kinases is typically arrayed in a multi-well plate format.

    • Kinase Reaction: this compound is incubated with each kinase in the presence of ATP and a suitable substrate.

    • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence- or luminescence-based method.

    • Data Analysis: The activity of each kinase in the presence of this compound is compared to a vehicle control (DMSO) to determine the percentage of inhibition.

Visualizations

SIAIS164018_Mechanism_of_Action cluster_on_target On-Target Effects cluster_off_target Off-Target Effects ALK ALK Degradation_On Proteasomal Degradation ALK->Degradation_On Ubiquitination EGFR EGFR EGFR->Degradation_On Ubiquitination FAK FAK Degradation_Off Proteasomal Degradation FAK->Degradation_Off Ubiquitination PYK2 PYK2 PYK2->Degradation_Off Ubiquitination PTK6 PTK6 PTK6->Degradation_Off Ubiquitination Other_Kinases Other Kinases Other_Kinases->Degradation_Off Ubiquitination This compound This compound This compound->ALK Binds This compound->EGFR Binds This compound->FAK Binds This compound->PYK2 Binds This compound->PTK6 Binds This compound->Other_Kinases Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits E3_Ligase->ALK E3_Ligase->EGFR E3_Ligase->FAK E3_Ligase->PYK2 E3_Ligase->PTK6 E3_Ligase->Other_Kinases

Caption: Mechanism of action of this compound, illustrating both on-target and off-target degradation pathways.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed Validate_Off_Target Validate Degradation of Known Off-Targets (Western Blot/Proteomics) Start->Validate_Off_Target Hypothesize_New_Off_Target Hypothesize Novel Off-Target Validate_Off_Target->Hypothesize_New_Off_Target No Known Off-Target Involvement Confirm_Involvement Confirm Off-Target Involvement Validate_Off_Target->Confirm_Involvement Known Off-Target Involved Kinome_Scan Perform Kinome-wide Profiling Hypothesize_New_Off_Target->Kinome_Scan Identify_Candidate Identify Candidate Off-Target(s) Kinome_Scan->Identify_Candidate Rescue_Experiment Perform Rescue Experiment with Non-Degradable Mutant Identify_Candidate->Rescue_Experiment Rescue_Experiment->Confirm_Involvement Phenotype Rescued Reassess_Data Re-evaluate Data and Experimental Design Rescue_Experiment->Reassess_Data Phenotype Not Rescued

Caption: Troubleshooting workflow for investigating unexpected phenotypes potentially caused by off-target effects.

References

Technical Support Center: SIAIS164018 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SIAIS164018 in in vivo experiments. The information is tailored to scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of specific protein targets within the cell.[1] It functions as a heterobifunctional molecule: one end binds to the target protein, and the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

Q2: What are the primary targets of this compound?

The primary targets of this compound are Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutant forms such as ALK G1202R and EGFR L858R + T790M.[1] Additionally, this compound has been shown to degrade other oncoproteins involved in metastasis, including Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[1]

Q3: What are the reported advantages of this compound over traditional inhibitors like Brigatinib?

This compound is a degrader derived from Brigatinib.[1] As a PROTAC, it doesn't just inhibit the target protein but removes it from the cell, which can lead to a more sustained and profound pharmacological effect. It has demonstrated the ability to degrade mutant versions of ALK and EGFR that are resistant to some kinase inhibitors.[1]

Q4: Is this compound orally bioavailable?

Yes, this compound has been reported to be orally bioavailable and well-tolerated in vivo.[1]

Troubleshooting Guide for In Vivo Experiments

Formulation and Administration

Problem: I am observing precipitation of this compound in my vehicle during formulation.

  • Possible Cause: this compound, like many PROTACs, may have limited aqueous solubility.

  • Troubleshooting Steps:

    • Vehicle Selection: For oral administration, consider vehicles known to improve the solubility of hydrophobic compounds. A common vehicle for PROTACs is a mixture of DMSO, PEG300 (or PEG400), Tween 80, and saline. A supplier of this compound suggests that the proportion of DMSO in the final working solution should be kept low, ideally below 2%, especially for animals in a weakened state.[2]

    • Solubilization Technique: Gentle heating and/or sonication can aid in the dissolution of the compound.[2] It is recommended to first prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then add co-solvents sequentially.[2]

    • Fresh Preparation: It is best practice to prepare the dosing solution fresh on the day of administration to minimize the risk of precipitation over time.[2]

Problem: Inconsistent results are observed between animals in the same treatment group.

  • Possible Cause: Inconsistent dosing due to improper formulation or administration technique.

  • Troubleshooting Steps:

    • Homogeneity of Formulation: Ensure the dosing solution is homogenous and that the compound has not precipitated out. Vortex the solution before drawing each dose.

    • Accurate Dosing Volume: Use appropriately sized syringes and calibrated equipment to ensure each animal receives the correct volume.

    • Gavage Technique (for oral administration): Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to variability and adverse effects.

Efficacy and Pharmacodynamics

Problem: I am not observing the expected tumor growth inhibition in my xenograft model.

  • Possible Causes:

    • Sub-optimal dosage.

    • Poor bioavailability in the chosen animal strain or with the specific formulation.

    • The "hook effect," a phenomenon where very high concentrations of a PROTAC can be less effective than moderate concentrations.

    • The tumor model may not be sensitive to the degradation of ALK/EGFR.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound for your specific model.

    • Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to measure the plasma concentration of this compound over time. This will help determine if the compound is being absorbed and reaching sufficient concentrations to be effective.

    • Evaluate Target Degradation: Before or alongside a long-term efficacy study, conduct a short-term pharmacodynamic (PD) study. Administer a single dose of this compound and collect tumor tissue at various time points (e.g., 4, 8, 24, 48 hours) to assess the degradation of target proteins (ALK, EGFR, FAK) via Western blot or other methods. This will confirm target engagement and degradation in vivo.

    • Consider the "Hook Effect": If you are using high doses, consider testing lower doses as well. The hook effect occurs when excess PROTAC molecules lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase), thus reducing degradation efficiency.

    • Confirm Target Expression: Verify that the cell line used for the xenograft expresses the intended targets (ALK or EGFR) at sufficient levels.

Toxicity and Tolerability

Problem: The animals are showing signs of toxicity (e.g., weight loss, lethargy).

  • Possible Causes:

    • The dose is too high.

    • Off-target effects of the compound.

    • Vehicle-related toxicity.

  • Troubleshooting Steps:

    • Maximum Tolerated Dose (MTD) Study: It is crucial to perform an MTD study to determine the highest dose that can be administered without causing significant toxicity.

    • Vehicle Control Group: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the formulation components.

    • Monitor Animal Health: Closely monitor the animals for clinical signs of toxicity, including body weight changes, food and water intake, and changes in behavior.

    • Histopathology: At the end of the study, consider performing histopathological analysis of major organs to identify any potential off-target toxicities.

Quantitative Data

Table 1: In Vitro Inhibitory Concentrations of this compound

Target/Cell LineIC50 ValueAssay Conditions
ALK2.5 nMNot specified
ALK G1202R6.6 nMNot specified
SR cells (ALK-positive)2 nMCell proliferation assay
293T cells (over-expressing ALK G1202R)21 nMCell proliferation assay (72h)
H1975 cells (EGFR expressing)42 nMCell proliferation assay (72h)

Data sourced from MedchemExpress.[2]

Experimental Protocols

Note: Specific in vivo protocols for this compound have not been detailed in the reviewed literature. The following are general protocols that can be adapted.

Western Blot for Target Protein Degradation

  • Cell Lysis: Treat cultured cells (e.g., SR, Calu-1, MDA-MB-231) with varying concentrations of this compound for a specified time (e.g., 16 hours).[2] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., ALK, EGFR, FAK, p-FAK, Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

General Protocol for a Xenograft Tumor Model

  • Cell Culture: Culture a suitable cancer cell line (e.g., one expressing ALK or EGFR) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the this compound formulation and administer it to the treatment group via the desired route (e.g., oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle only.

  • Efficacy and Tolerability Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.

  • Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for target degradation, immunohistochemistry).

Visualizations

SIAIS164018_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Ternary_Complex Target-SIAIS164018-E3 Ligase Ternary Complex This compound->Ternary_Complex Binds Target Target Protein (ALK, EGFR, FAK, etc.) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruited Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognized by Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

Caption: Mechanism of action of this compound as a PROTAC.

Experimental_Workflow Formulation This compound Formulation (e.g., in DMSO/PEG300/Tween 80/Saline) MTD_Study Maximum Tolerated Dose (MTD) Study (Determine safe dose range) Formulation->MTD_Study Efficacy_Study Efficacy Study (Treat tumor-bearing mice and monitor tumor growth) MTD_Study->Efficacy_Study Inform Dosing Xenograft_Model Establish Xenograft Tumor Model (e.g., subcutaneous implantation of cancer cells) PD_Study Pharmacodynamic (PD) Study (Confirm target degradation in tumors) Xenograft_Model->PD_Study Xenograft_Model->Efficacy_Study PD_Study->Efficacy_Study Confirm MoA Analysis Endpoint Analysis (Tumor weight, IHC, Western Blot) Efficacy_Study->Analysis

Caption: General workflow for in vivo evaluation of this compound.

References

Technical Support Center: SIAIS164018 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating resistance mechanisms to SIAIS164018 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to degrade specific proteins within cancer cells. It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the target proteins, Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth factor Receptor (EGFR), including their mutated forms. The other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target proteins, marking them for degradation by the cell's proteasome. This degradation of key oncoproteins inhibits cancer cell migration, invasion, and proliferation, and induces G1 cell cycle arrest and apoptosis.[1][2][3]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While this compound is designed to overcome resistance mechanisms associated with traditional kinase inhibitors, cancer cells can still develop resistance to PROTACs.[4][5] Potential mechanisms include:

  • Alterations in the E3 Ligase Machinery: Since this compound relies on a specific E3 ligase (part of the Cullin-RING ligase family) to function, mutations or downregulation of components of this E3 ligase complex can prevent the PROTAC from working effectively.[2][6][7][8]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[9][10][11][12][13][14]

  • Target Protein Mutations: Although less common for PROTACs than for traditional inhibitors, mutations in the ALK or EGFR proteins could potentially arise that prevent this compound from binding to them.[4][5]

Q3: I'm observing a bell-shaped dose-response curve (the "hook effect") in my experiments. What does this mean?

A3: The "hook effect" is a phenomenon sometimes observed with PROTACs where, at very high concentrations, the degradation of the target protein is less efficient than at moderate concentrations.[15][16] This is thought to occur because the high concentration of the PROTAC leads to the formation of non-productive binary complexes (either PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[15][17] If you observe this, it is a good indicator that your compound is working via the expected PROTAC mechanism. For subsequent experiments, you should use concentrations in the optimal range for degradation.[15][16]

Troubleshooting Guides

Problem 1: Decreased or no degradation of target proteins (ALK, EGFR) upon this compound treatment.
Possible Cause Troubleshooting Steps
Cell line has developed resistance 1. Sequence E3 Ligase Components: Extract DNA from resistant cells and sequence the components of the E3 ligase complex that this compound utilizes (e.g., Cereblon (CRBN), Cullin 4 (CUL4)). Compare to the parental, sensitive cell line to identify any mutations.[2][6][7] 2. Check for Drug Efflux: Use qPCR or Western blotting to check for the upregulation of drug efflux pumps like MDR1 (gene name: ABCB1).[9][10][11][12] You can also test if co-treatment with an MDR1 inhibitor restores sensitivity to this compound.[9][10][11][12][13][14] 3. Sequence Target Proteins: Sequence the ALK and EGFR genes in the resistant cells to check for mutations in the binding site for this compound.
Suboptimal experimental conditions 1. Optimize Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to ensure you are not in the "hook effect" range.[15][16] 2. Optimize Treatment Time: Conduct a time-course experiment to determine the optimal duration of treatment for maximal protein degradation.
Issues with this compound compound 1. Check Compound Integrity: Ensure the compound has been stored correctly and is not degraded. Prepare fresh solutions for each experiment.
Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).
Possible Cause Troubleshooting Steps
Cell seeding density 1. Optimize Cell Number: Ensure a consistent and optimal number of cells are seeded in each well. Too few or too many cells can lead to variability.
Assay incubation time 1. Standardize Incubation Times: Ensure that the incubation time with both this compound and the MTT reagent is consistent across all plates and experiments.[1][3][18][19]
Reagent preparation 1. Prepare Fresh Reagents: Prepare fresh MTT solution and solubilization buffer for each experiment to ensure their effectiveness.[3][19]
Pipetting errors 1. Careful Pipetting: Be meticulous with pipetting to ensure accurate volumes of cells, compound, and reagents in each well.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTarget(s)IC50 (nM)Reference
SRALK2[1][2]
293T (ALK G1202R over-expressing)ALK G1202R21[1][2]
H1975EGFR42[1][2]

Table 2: Effects of this compound on Cell Cycle and Protein Expression

Cell Line(s)TreatmentEffectReference
Calu-1, MDA-MB-231100 nM for 24 or 48hG1 cell cycle arrest[1][2]
SR, Calu-10.01-1000 nM for 16hDown-regulation of FAK, PYK2, FER, RSK1, and GAK[1][2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing cell viability in a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[3] Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][18]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader.[1][3][18]

Western Blotting for Protein Degradation

This protocol is for analyzing the levels of target proteins after this compound treatment.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[20]

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ALK, anti-EGFR) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.[21][22][23]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[24]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[22]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

SIAIS164018_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation This compound This compound (PROTAC) Target Target Protein (ALK/EGFR) This compound->Target Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits SIAIS164018_bound_target This compound Target_bound Target Protein Target_bound->SIAIS164018_bound_target Proteasome Proteasome Target_bound->Proteasome Enters E3_Ligase_bound E3 Ligase E3_Ligase_bound->SIAIS164018_bound_target Ubiquitin Ubiquitin E3_Ligase_bound->Ubiquitin Adds Ubiquitin->Target_bound Tags for Degradation Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

Caption: Mechanism of action of this compound as a PROTAC.

Resistance_Investigation_Workflow cluster_viability Confirm Resistance cluster_mechanism Investigate Mechanism cluster_validation Validate Findings start Observation: Reduced sensitivity to this compound viability_assay Cell Viability Assay (MTT) Determine IC50 shift start->viability_assay western_blot Western Blotting Assess target protein degradation viability_assay->western_blot If resistance is confirmed qpcr qPCR/Western Blot Check for MDR1 upregulation western_blot->qpcr If degradation is reduced sequencing DNA Sequencing Analyze E3 ligase components and target proteins qpcr->sequencing mdr1_inhibition Co-treatment with MDR1 inhibitor sequencing->mdr1_inhibition If MDR1 is upregulated e3_knockdown Knockdown/Knockout of mutated E3 ligase components sequencing->e3_knockdown If E3 ligase mutation is found conclusion Conclusion: Identify specific resistance mechanism mdr1_inhibition->conclusion e3_knockdown->conclusion

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Measuring SIAIS164018 Degradation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to measure the degradation efficiency of SIAIS164018, a PROTAC-based degrader of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR).[1][2][3] This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific proteins.[3][4] Its primary targets are ALK and EGFR, including mutated forms that are resistant to conventional inhibitors.[1][2][3] Additionally, it has been shown to degrade other oncoproteins involved in metastasis, such as FAK, PYK2, and PTK6.[3][4]

Q2: How does this compound induce protein degradation?

As a PROTAC, this compound is a heterobifunctional molecule. One end binds to the target protein (e.g., ALK or EGFR), and the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[5][6][7]

Q3: What are the key parameters to measure the efficiency of this compound?

The primary parameters for quantifying the efficiency of a degrader like this compound are:

  • DC50: The concentration of the degrader that results in 50% degradation of the target protein.[8]

  • Dmax: The maximum percentage of protein degradation achievable with the degrader.[6][8]

  • Degradation Rate: The speed at which the target protein is degraded over time.[6][9]

Q4: Which cell lines are suitable for studying this compound-mediated degradation?

Cell lines expressing the target proteins are essential. For this compound, suitable cell lines include those overexpressing ALK (e.g., ALK-positive SR cells) or EGFR (e.g., H1975 cells).[1][2] Calu-1 and MDA-MB-231 cell lines have also been used to study its effects on cell migration and invasion.[3][4]

Experimental Protocols and Troubleshooting

Measuring Degradation Efficiency by Western Blotting

Western blotting is a widely used technique to quantify changes in protein levels.[5]

Experimental Protocol:

  • Cell Culture and Treatment: Plate the chosen cell line and allow the cells to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 1000 nM) for a specific duration (e.g., 16, 24, or 48 hours).[1][2] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein (e.g., anti-ALK or anti-EGFR). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

Data Presentation:

The results can be summarized in a table to compare the degradation at different concentrations.

This compound Conc. (nM)% ALK Degradation (Normalized to Control)% EGFR Degradation (Normalized to Control)
0 (Vehicle)0%0%
0.1
1
10
100
1000

Troubleshooting Guide:

IssuePossible CauseSolution
No degradation observed Insufficient treatment time or concentration.Optimize the treatment duration and concentration range of this compound.
Cell line does not express the target protein.Confirm target protein expression in your cell line via Western blot or other methods.
High background on Western blot Insufficient blocking or washing.Increase blocking time and use a suitable blocking agent. Increase the number and duration of washes.
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations.
Inconsistent loading Inaccurate protein quantification.Carefully perform protein quantification and ensure equal loading amounts. Always normalize to a reliable loading control.
Measuring Degradation Kinetics

To understand the rate of degradation, a time-course experiment is necessary.

Experimental Protocol:

  • Cell Treatment: Treat cells with a fixed, effective concentration of this compound (e.g., 100 nM).

  • Time Points: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Western Blot Analysis: Perform Western blotting as described above for each time point.

  • Data Analysis: Plot the normalized protein levels against time to determine the degradation rate and the time to reach Dmax.

Visualizations

Experimental Workflow for Measuring Degradation Efficiency

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results cell_culture Cell Culture (e.g., H1975, SR cells) treatment Treat with this compound (Concentration/Time Course) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blotting (SDS-PAGE, Transfer, Immunoblot) lysis->western_blot detection Detection & Densitometry western_blot->detection data_analysis Data Analysis (Normalization to Loading Control) detection->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax kinetics Determine Degradation Rate data_analysis->kinetics G cluster_0 PROTAC-mediated Degradation This compound This compound Ternary_Complex Ternary Complex (Target-PROTAC-E3) This compound->Ternary_Complex binds Recycling This compound Recycling This compound->Recycling Target Target Protein (ALK/EGFR) Target->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ternary_Complex->this compound releases Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination catalyzes Proteasome Proteasome Ubiquitination->Proteasome recognized by Degradation Target Protein Degradation Proteasome->Degradation results in

References

Technical Support Center: Interpreting SIAIS164018 Kinome Profiling Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SIAIS164018 kinome profiling data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to act as a degrader of specific proteins.[1][2][3][4] It is based on the kinase inhibitor Brigatinib and functions by inducing the degradation of its target proteins through the ubiquitin-proteasome system.[4][5] This is achieved by simultaneously binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Q2: What are the primary targets of this compound?

A2: The primary targets of this compound include Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutant forms such as ALK G1202R and EGFR L858R + T790M.[1][3][4]

Q3: Besides its primary targets, what other oncoproteins are affected by this compound?

A3: Kinome profiling and proteomics data have revealed that this compound also potently degrades several oncoproteins involved in metastasis. These include Focal Adhesion Kinase (FAK), Proline-rich Tyrosine Kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[3][4]

Q4: What is meant by this compound "reshuffling the kinome profile" compared to Brigatinib?

A4: "Reshuffling the kinome profile" indicates that this compound alters the landscape of affected kinases differently than its parent inhibitor, Brigatinib.[3][4] While Brigatinib primarily acts as an inhibitor of ALK and EGFR, this compound not only degrades these targets but also a distinct set of other kinases. This results in a different overall pattern of kinase activity and protein levels in cells treated with this compound compared to those treated with Brigatinib.

Q5: Where can I find the raw kinome profiling data for this compound?

A5: The detailed kinome profiling data is available in the supplementary information of the publication "Discovery of a Brigatinib Degrader this compound with Destroying Metastasis-Related Oncoproteins and a Reshuffling Kinome Profile" in the Journal of Medicinal Chemistry.[2] The data is provided in an XLSX file format.[2]

Troubleshooting Guides

This section provides guidance on common issues that may arise during the analysis and interpretation of this compound kinome profiling data.

Issue 1: Unexpectedly high or low degradation of a target protein.

  • Possible Cause 1: "Hook Effect". At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex (PROTAC-target-E3 ligase) is impaired, leading to reduced degradation.

    • Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for target degradation and to identify the hook effect range.

  • Possible Cause 2: Cell line-specific differences in E3 ligase expression or activity. The efficiency of this compound can be dependent on the expression and activity of the recruited E3 ligase (part of the Cereblon/CRBN complex) in the specific cell line used.

    • Troubleshooting Step: Confirm the expression of CRBN and other components of the E3 ligase complex in your cell line using Western blotting or proteomics.

  • Possible Cause 3: Sub-optimal experimental conditions. Incubation time and cell confluency can impact protein degradation efficiency.

    • Troubleshooting Step: Optimize incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can determine the optimal duration for maximal degradation. Ensure consistent cell confluency across experiments.

Issue 2: Discrepancies between kinome profiling data and Western blot results.

  • Possible Cause 1: Different endpoints measured. Kinome profiling often measures the change in the amount of kinase bound to an immobilized ligand (e.g., affinity chromatography), which can be affected by both degradation and conformational changes. Western blotting directly measures the total protein level.

    • Troubleshooting Step: Carefully consider the principles of the kinome profiling assay used. Use Western blotting with validated antibodies as a direct and orthogonal method to confirm the degradation of specific kinases of interest.

  • Possible Cause 2: Antibody specificity in Western blotting. The antibody used for Western blotting may not be specific, leading to the detection of off-target proteins.

    • Troubleshooting Step: Validate the specificity of your primary antibodies using appropriate controls, such as siRNA-mediated knockdown of the target protein or cell lines with known knockout of the target.

Issue 3: Difficulty in reproducing the "reshuffled kinome profile".

  • Possible Cause 1: Differences in experimental setup. The specific kinome profiling platform, cell line, and treatment conditions (concentration and time) will significantly influence the results.

    • Troubleshooting Step: Ensure that your experimental conditions closely match those reported in the original publication. If using a different platform, be aware that the results may not be directly comparable.

  • Possible Cause 2: Data analysis and normalization. The methods used for data analysis, including normalization and hit selection criteria, can impact the final kinome profile.

    • Troubleshooting Step: Use a consistent and robust data analysis pipeline. Clearly define the criteria for identifying significant changes in kinase levels or activity.

Data Presentation

The following tables summarize the key quantitative data for this compound from the primary research.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
ALK2.5
ALK G1202R6.6

Table 2: Anti-proliferative Activity of this compound in Various Cell Lines

Cell LineTarget ExpressionIC50 (nM)
SRALK-positive2
293TALK (G1202R) over-expressing21
H1975EGFR expressing42

Table 3: Down-regulation of Metastasis-Related Oncoproteins by this compound

ProteinCell Line(s)Observation
FAKSR (ALK-positive), Calu-1 (ALK-negative)Down-regulated protein level
PYK2SR (ALK-positive), Calu-1 (ALK-negative)Down-regulated protein level
FERSR (ALK-positive), Calu-1 (ALK-negative)Down-regulated protein level
RSK1SR (ALK-positive), Calu-1 (ALK-negative)Down-regulated protein level
GAKSR (ALK-positive), Calu-1 (ALK-negative)Down-regulated protein level

Experimental Protocols

1. Kinome Profiling

The kinome profile of this compound was determined using a chemical proteomics approach.

  • Cell Lysis: Cells were lysed in a buffer containing a non-denaturing detergent (e.g., NP-40) and protease/phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Affinity Chromatography: The cell lysate was passed over a column containing immobilized, broad-spectrum kinase inhibitors (kinobeads). Kinases in the active conformation will bind to these beads.

  • Elution and Digestion: The bound kinases were eluted, and the proteins were digested into peptides using trypsin.

  • LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The relative abundance of each kinase in the this compound-treated sample was compared to a vehicle-treated control to determine the effect of the compound on the kinome.

2. Western Blotting

  • Cell Lysis: Cells were treated with this compound or vehicle control for the desired time, then lysed in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration of the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

3. Cell Viability Assay

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or a vehicle control.

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability was assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal was read on a plate reader, and the IC50 values were calculated by fitting the dose-response data to a non-linear regression model.

Mandatory Visualizations

SIAIS164018_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation This compound This compound Target Target Protein (e.g., ALK, EGFR, FAK) This compound->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase (CRBN) This compound->E3_Ligase Recruits E3 Ligase Proteasome Proteasome Target->Proteasome Degradation Ternary_Complex Target - this compound - E3 Ligase Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ternary_Complex->Target Ubiquitination Kinome_Profiling_Workflow Start Start: Cell Culture (e.g., SR, Calu-1) Treatment Treatment: This compound or Vehicle Control Start->Treatment Lysis Cell Lysis Treatment->Lysis Affinity_Purification Kinase Enrichment (Kinobeads) Lysis->Affinity_Purification Digestion Tryptic Digestion Affinity_Purification->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis: Quantification & Comparison LC_MS->Data_Analysis Result Result: Reshuffled Kinome Profile Data_Analysis->Result FAK_PYK2_Signaling_Pathway cluster_0 Upstream Activators cluster_1 Key Kinases Targeted by this compound cluster_2 Downstream Effectors cluster_3 Signaling Cascades cluster_4 Cellular Responses Integrins Integrins FAK FAK Integrins->FAK GPCRs GPCRs PYK2 PYK2 GPCRs->PYK2 Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K PYK2->Src PYK2->Grb2_Sos Src->FAK Src->PYK2 Invasion Cell Invasion Src->Invasion RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) Grb2_Sos->RAS_RAF_MEK_ERK AKT Akt PI3K->AKT Migration Cell Migration RAS_RAF_MEK_ERK->Migration Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival AKT->Survival

References

Technical Support Center: Addressing SIAIS164018 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing SIAIS164018, encountering precipitation in media during experiments can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these issues, ensuring the integrity and success of your research.

Troubleshooting Guides

Precipitation of this compound can occur at various stages of your experimental workflow. The following sections provide a systematic approach to identifying and mitigating these issues.

Observation: Precipitate Forms Immediately Upon Dilution

If you observe immediate precipitation when diluting your this compound stock solution into your cell culture medium, consider the following potential causes and solutions.

Potential CauseRecommended Solution
"Solvent Shock" The rapid transfer of this compound from a high-concentration organic solvent (like DMSO) to an aqueous medium can cause it to crash out of solution. To avoid this, pre-warm your cell culture medium to 37°C before slowly adding the stock solution dropwise while gently swirling the medium.
High Final Concentration The intended final concentration of this compound may exceed its solubility limit in the specific cell culture medium being used. It is crucial to determine the empirical solubility in your experimental conditions.
Low Temperature of Media Adding a concentrated DMSO stock to cold media can cause "shock" precipitation, where the compound immediately falls out of solution. Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
Incorrect Mixing Technique Adding the stock solution too quickly or in one spot without agitation can create a localized area of high concentration, leading to precipitation. Add the stock solution dropwise into the pre-warmed medium while gently swirling or mixing.
Observation: Precipitate Forms Over Time in the Incubator

Delayed precipitation that occurs after the initial preparation can be attributed to the following factors.

Potential CauseRecommended Solution
Temperature Shift Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility. Ensure that the medium is pre-warmed to 37°C before adding the compound.
pH Shift in Media The CO₂ environment in an incubator can alter the pH of the media, which can, in turn, affect the solubility of pH-sensitive compounds. Ensure your medium is properly buffered for the CO₂ concentration in your incubator.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.[1] Consider reducing the serum percentage if your cell line allows or testing the solubility in a basal medium first.
Evaporation Evaporation of media in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound. Ensure proper humidification of your incubator and use appropriate culture vessels to minimize evaporation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical to prevent downstream precipitation issues.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Bring the this compound vial to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Determining the Empirical Solubility of this compound in Your Cell Culture Medium

Since the solubility of this compound can vary between different media formulations, it is recommended to determine its empirical solubility under your specific experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Microscope

Procedure:

  • Pre-warm your cell culture medium to 37°C.

  • Prepare a series of dilutions of the this compound stock solution into the pre-warmed medium. For example, create a dilution series ranging from 1 µM to 100 µM.

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that reflects the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation.

  • For a more detailed examination, transfer a small aliquot from each dilution onto a microscope slide and observe under a microscope for the presence of crystals or amorphous precipitate.

  • The highest concentration that remains clear of any precipitate is the empirical solubility limit for this compound in your specific medium and under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: According to one supplier, this compound has a solubility of ≥ 2.5 mg/mL, which is approximately 2.83 mM. A suggested solvent formulation for a clear solution is a mixture of DMSO and 20% SBE-β-CD in saline. However, solubility in standard cell culture media will likely be lower and should be empirically determined.

Q2: I observed precipitation even at a low concentration of this compound. What could be the reason?

A2: Even at concentrations below the theoretical solubility limit, precipitation can occur due to several factors. Ensure that your DMSO stock is of high quality and anhydrous. The method of dilution is also critical; avoid adding the DMSO stock to cold media and ensure thorough but gentle mixing. Additionally, interactions with components in your specific media batch, especially if it contains serum, could be a contributing factor.

Q3: Is the hydrochloride salt of this compound more soluble?

Q4: Can I use sonication to redissolve precipitated this compound in my media?

A4: While brief sonication can sometimes help to redissolve a compound, it is generally not recommended for media that will be used for cell culture. Sonication can degrade media components and may not result in a stable solution, with the compound potentially precipitating out again over time. It is better to optimize the preparation method to prevent precipitation from occurring in the first place.

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5% (v/v), with many researchers aiming for ≤ 0.1%. It is always good practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed q1 When does precipitation occur? start->q1 immediately Immediately upon dilution q1->immediately Immediately over_time Over time in incubator q1->over_time Over Time cause1 Potential Causes: - Solvent Shock - High Concentration - Cold Media - Poor Mixing immediately->cause1 cause2 Potential Causes: - Temperature Shift - pH Shift - Media Component Interaction - Evaporation over_time->cause2 solution1 Solutions: - Pre-warm media to 37°C - Add stock dropwise with swirling - Determine empirical solubility cause1->solution1 solution2 Solutions: - Ensure proper buffering and humidity - Test in serum-free media - Use fresh media cause2->solution2

Caption: A flowchart to troubleshoot this compound precipitation.

This compound Mechanism of Action: A Simplified Signaling Pathway

This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of ALK and EGFR proteins.

G This compound This compound Target Target Protein (ALK/EGFR) This compound->Target binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) This compound->E3_Ligase recruits Ternary_Complex Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome marked for Degradation Target Protein Degradation Proteasome->Degradation leads to

Caption: Simplified pathway of this compound-induced protein degradation.

References

Long-term storage conditions for SIAIS164018

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of SIAIS164018.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound in its solid (powder) form should be stored under specific temperature conditions. It is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.[1] It is crucial to keep the container tightly sealed and protected from moisture to ensure the integrity of the compound.[1][2]

Q2: How should I store this compound after dissolving it in a solvent?

Once this compound is dissolved in a solvent to create a stock solution, it is imperative to store it at low temperatures to maintain its stability. For storage up to six months, the recommended temperature is -80°C.[1][2] For shorter-term storage of up to one month, -20°C is acceptable.[1][2] Always ensure the solution is stored in a tightly sealed container to prevent solvent evaporation and contamination.

Q3: Can I subject my this compound solution to multiple freeze-thaw cycles?

It is strongly advised to avoid repeated freeze-thaw cycles of your this compound stock solution.[1][2] To circumvent the potential degradation of the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing. This allows you to thaw only the amount needed for a particular experiment.

Q4: I am preparing this compound for an in vivo experiment. How should I handle the working solution?

For in vivo applications, it is recommended to prepare the working solution fresh on the day of the experiment.[3][4] This practice ensures the highest potency and reliability of the compound in your experimental model.

Q5: What should I do if I observe precipitation in my this compound solution?

If you notice precipitation or phase separation during the preparation of your solution, gentle warming and/or sonication can be used to aid in the dissolution of the compound.[3][4]

Summary of Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both its solid and dissolved forms.

FormStorage TemperatureDurationImportant Notes
Solid (Powder) -20°C3 yearsStore in a sealed container, protected from moisture.[1]
4°C2 yearsStore in a sealed container, protected from moisture.[1][2]
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1][2]

Experimental Protocols

Preparation of Stock Solutions

A common solvent for preparing this compound stock solutions is DMSO.[2]

  • Solvent Selection : Use a high-quality, anhydrous grade of DMSO to prepare the stock solution.

  • Dissolution : To prepare a stock solution, for example, at a concentration of 10 mM, weigh the appropriate amount of this compound powder and add the calculated volume of DMSO. If needed, use ultrasonic agitation to ensure complete dissolution.

  • Aliquoting and Storage : Once the powder is fully dissolved, divide the stock solution into smaller, single-use aliquots in appropriate vials. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

This compound Storage Workflow

SIAIS164018_Storage_Workflow cluster_form Compound Form cluster_solid_storage Solid Storage Duration cluster_solution_storage Solution Storage Duration cluster_conditions Storage Conditions Solid Solid (Powder) Solid_Long_Term Long-Term (up to 3 years) Solid->Solid_Long_Term Intended Use > 2 years Solid_Mid_Term Mid-Term (up to 2 years) Solid->Solid_Mid_Term Intended Use <= 2 years Solution In Solution Solution_Long_Term Long-Term (up to 6 months) Solution->Solution_Long_Term Intended Use > 1 month Solution_Short_Term Short-Term (up to 1 month) Solution->Solution_Short_Term Intended Use <= 1 month Neg20C_Solid -20°C Sealed, away from moisture Solid_Long_Term->Neg20C_Solid Pos4C_Solid 4°C Sealed, away from moisture Solid_Mid_Term->Pos4C_Solid Neg80C_Solution -80°C Aliquot, sealed Solution_Long_Term->Neg80C_Solution Neg20C_Solution -20°C Aliquot, sealed Solution_Short_Term->Neg20C_Solution

Caption: Decision workflow for this compound storage.

References

Validation & Comparative

A Comparative Guide to the Validation of SIAIS164018-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SIAIS164018, a novel PROTAC (Proteolysis-Targeting Chimera) that induces the degradation of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), with other alternative ALK/EGFR protein degraders. The information presented herein is supported by experimental data to facilitate an objective evaluation of its performance.

Introduction to this compound

This compound is a potent, orally bioavailable PROTAC degrader developed from the multi-kinase inhibitor Brigatinib.[1][2] It is designed to hijack the cell's ubiquitin-proteasome system to selectively target and degrade ALK and EGFR proteins, including clinically relevant mutant forms such as ALK G1202R and EGFR L858R + T790M.[1][3] Beyond its primary targets, this compound has also been shown to degrade other oncoproteins involved in metastasis, including Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[3][4] This multi-targeting degradation capability distinguishes this compound from traditional kinase inhibitors, which only block the enzymatic activity of their targets.

Performance Comparison of ALK/EGFR Degraders

The following table summarizes the in vitro performance of this compound in comparison to other notable ALK and EGFR protein degraders. The data is presented to allow for a direct comparison of their degradation potency (DC50) and their anti-proliferative activity (IC50) in various cancer cell lines.

CompoundTarget(s)Cell LineDC50 (nM)IC50 (nM)E3 Ligase RecruitedParent MoleculeReference(s)
This compound ALK, EGFR, FAK, PYK2, PTK6ALK-positive SR cells-2Cereblon (CRBN)Brigatinib[5][6]
ALK (G1202R)293T-21Cereblon (CRBN)Brigatinib[5][6]
EGFR (L858R+T790M)H1975< 10042Cereblon (CRBN)Brigatinib[3][5][6]
MS39 (Compound 6) EGFR (exon 19 del)HCC8275.0-von Hippel-Lindau (VHL)Gefitinib[7]
EGFR (L858R)H32553.3-von Hippel-Lindau (VHL)Gefitinib[7]
dEALK1 EML4-ALKH3122< 100-Cereblon (CRBN)Ceritinib[8]
EML4-ALKH2228< 100-Cereblon (CRBN)Ceritinib[8]
Compound 13 EGFR (del19)HCC8273.576von Hippel-Lindau (VHL)Dacomitinib[1]

Note: "-" indicates that the data was not specified in the referenced sources.

Experimental Methodologies

This section provides detailed protocols for the key experiments used to validate the protein degradation induced by this compound and its alternatives.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of target proteins.

Cell Lysis:

  • Culture cells to 70-80% confluency.

  • Treat cells with the desired concentrations of the degrader or vehicle control (e.g., DMSO) for the indicated times (e.g., 16-24 hours).

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., ALK, EGFR, p-EGFR, FAK, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Quantitative Proteomics for Global Protein Profiling

Quantitative proteomics, often utilizing techniques like Tandem Mass Tag (TMT) labeling, provides an unbiased and comprehensive view of the cellular proteome changes upon treatment with a degrader.

Sample Preparation:

  • Treat cells with the degrader or vehicle control as described for the Western blot protocol.

  • Lyse the cells and extract proteins.

  • Quantify the protein concentration.

  • Reduce the disulfide bonds in the proteins with dithiothreitol (DTT).

  • Alkylate the cysteine residues with iodoacetamide (IAA).

  • Digest the proteins into peptides using an enzyme such as trypsin.

  • Label the peptides from each condition with a different isobaric TMT reagent.

  • Combine the labeled peptide samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

  • Analyze the peptide fractions by nano-LC-MS/MS on a high-resolution mass spectrometer.

Data Analysis:

  • Process the raw mass spectrometry data using a proteomics analysis software suite (e.g., Proteome Discoverer, MaxQuant).

  • Identify peptides and proteins by searching the data against a protein database.

  • Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT labels.

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon degrader treatment.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound-induced protein degradation.

cluster_PROTAC PROTAC Mechanism This compound This compound ALK_EGFR ALK/EGFR (Target Protein) This compound->ALK_EGFR Binds CRBN CRBN (E3 Ligase) This compound->CRBN Recruits Proteasome Proteasome ALK_EGFR->Proteasome Enters Ub Ubiquitin CRBN->Ub Transfers Ub->ALK_EGFR Tags Degradation Degradation Proteasome->Degradation Leads to

Caption: Mechanism of this compound-induced protein degradation.

cluster_WB Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Key steps in the Western Blotting protocol.

cluster_Proteomics Quantitative Proteomics Workflow P1 Sample Preparation (Lysis, Digestion, Labeling) P2 LC-MS/MS Analysis P1->P2 P3 Database Searching & Protein Identification P2->P3 P4 Protein Quantification & Statistical Analysis P3->P4

Caption: Workflow for quantitative proteomics analysis.

cluster_Signaling ALK/EGFR Downstream Signaling cluster_pathways cluster_outcomes ALK ALK PI3K_Akt PI3K/Akt Pathway ALK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT EGFR EGFR EGFR->PI3K_Akt EGFR->RAS_MAPK EGFR->JAK_STAT SIAIS This compound SIAIS->ALK Degrades SIAIS->EGFR Degrades FAK_Pyk2 FAK/Pyk2 SIAIS->FAK_Pyk2 Degrades Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Proliferation JAK_STAT->Survival Metastasis Metastasis FAK_Pyk2->Metastasis

Caption: this compound targets key oncogenic signaling pathways.

References

A Comparative Guide to the Efficacy of SIAIS164018 Against the ALK G1202R Resistance Mutation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of the ALK G1202R solvent front mutation represents a significant clinical challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC), conferring resistance to numerous first and second-generation ALK inhibitors. This guide provides a comparative analysis of SIAIS164018, a novel proteolysis-targeting chimera (PROTAC) degrader, alongside other next-generation ALK inhibitors, Lorlatinib and Brigatinib, in overcoming this critical resistance mechanism.

Quantitative Efficacy Against ALK G1202R

The following table summarizes the in vitro potency of this compound, Lorlatinib, and Brigatinib against the ALK G1202R mutation, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

CompoundTypeTarget(s)IC50 (nM) against ALK G1202R
This compound PROTAC DegraderALK, EGFR6.6[1][2]
Lorlatinib Tyrosine Kinase InhibitorALK, ROS137 - 80[3]
Brigatinib Tyrosine Kinase InhibitorALK, ROS1184[4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays used to evaluate the efficacy of these inhibitors.

Cell Viability and Proliferation Assays

Objective: To determine the concentration of the inhibitor required to reduce cell viability or proliferation by 50% (IC50).

  • Cell Lines: Ba/F3 cells engineered to express EML4-ALK with the G1202R mutation are commonly used. Human NSCLC cell lines harboring the ALK G1202R mutation can also be utilized.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density.

    • A serial dilution of the test compound (this compound, Lorlatinib, or Brigatinib) is added to the wells.

    • Cells are incubated for a specified period, typically 48 to 72 hours.[3]

    • Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.

    • The absorbance or luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting

Objective: To assess the inhibition of ALK phosphorylation and downstream signaling pathways, or in the case of this compound, the degradation of the ALK protein.

  • Procedure:

    • Cells are treated with varying concentrations of the inhibitor for a specified duration.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, and downstream signaling proteins (e.g., p-STAT3, p-ERK). For this compound, an antibody against total ALK is crucial to demonstrate protein degradation.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore.

    • The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging.[3][6][7][8]

Signaling Pathways and Mechanism of Action

Understanding the underlying biological pathways is essential for rational drug design and development.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by fusion with a partner protein like EML4, drives tumor cell proliferation and survival through several downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[9][10]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK GRB2 GRB2 EML4-ALK->GRB2 PI3K PI3K EML4-ALK->PI3K JAK JAK EML4-ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR_n mTOR mTOR->mTOR_n STAT3_dimer_inactive STAT3 JAK->STAT3_dimer_inactive STAT3_dimer_active STAT3 Dimer STAT3_dimer_inactive->STAT3_dimer_active Transcription Transcription ERK_n->Transcription mTOR_n->Transcription STAT3_dimer_active->Transcription

Caption: Simplified ALK signaling cascade in cancer.

Mechanism of Action: this compound PROTAC Degrader

This compound is a PROTAC, a heterobifunctional molecule that co-opts the cell's own protein disposal system to eliminate the target protein. It consists of a ligand that binds to the ALK protein (derived from Brigatinib), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the ALK protein, marking it for degradation by the proteasome.[11][12][13][14][]

PROTAC_Mechanism cluster_PROTAC This compound ALK_Ligand ALK Ligand (Brigatinib-based) Linker Linker ALK_Ligand->Linker ALK_G1202R ALK G1202R Protein ALK_Ligand->ALK_G1202R Binds E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Recruits Proteasome Proteasome ALK_G1202R->Proteasome Targeted for Degradation E3_Ligase->ALK_G1202R Ubiquitinates Ub Ubiquitin Ub->E3_Ligase Degraded_ALK Degraded ALK Fragments Proteasome->Degraded_ALK

Caption: Mechanism of ALK G1202R degradation by this compound.

Conclusion

This compound demonstrates superior in vitro potency against the ALK G1202R resistance mutation compared to the established tyrosine kinase inhibitors Lorlatinib and Brigatinib. Its novel mechanism of action as a PROTAC degrader offers a promising strategy to overcome resistance by eliminating the target protein entirely, rather than just inhibiting its enzymatic activity. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of ALK-positive NSCLC harboring the G1202R mutation.

References

In Vivo Efficacy of SIAIS164018: A Comparative Analysis with Other ALK and EGFR-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of SIAIS164018, a novel PROTAC-based degrader, against other PROTACs targeting Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals interested in the landscape of targeted protein degradation.

This compound is a promising therapeutic agent designed to degrade not only ALK and EGFR, including clinically relevant mutant forms such as ALK G1202R and EGFR L858R/T790M, but also key oncoproteins involved in metastasis, namely Focal Adhesion Kinase (FAK), Proline-rich Tyrosine Kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[1][2][3] While published research has established that this compound is orally bioavailable and well-tolerated in vivo, specific quantitative data on its in vivo efficacy, such as tumor growth inhibition in xenograft models, is not publicly available at the time of this publication.[1][2]

This guide summarizes the available preclinical in vivo data for other notable ALK and EGFR-targeting PROTACs to provide a comparative context for the evaluation of this compound.

Comparative In Vivo Efficacy of ALK and EGFR-Targeting PROTACs

The following table summarizes the available in vivo efficacy data for several PROTACs targeting ALK and/or EGFR. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and methodologies.

PROTACTarget(s)Animal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings & Citation
This compound ALK, EGFR, FAK, PYK2, PTK6Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableOrally bioavailable and well-tolerated in vivo. Degrades clinically relevant ALK and EGFR mutants.[1][2]
B1-PEG ALKH3122 Xenograft Mouse ModelNot SpecifiedSignificant tumor regressionAmphiphilic PROTAC with enhanced pharmacokinetic properties and 84.8% oral bioavailability.[4]
MS4078 (6) ALKMouse Pharmacokinetic StudyNot SpecifiedNot ApplicableGood plasma exposure, suitable for in vivo efficacy studies.[5]
Compound B3 ALKH3122 Xenograft ModelNot SpecifiedAcceptable antiproliferative activityDemonstrates in vitro and in vivo anti-cancer activities.[6]

Experimental Protocols

Detailed experimental protocols for the in vivo evaluation of this compound are not available in the public domain. However, a general methodology for assessing the in vivo efficacy of PROTACs in a xenograft tumor model is described below.

General Xenograft Tumor Model Protocol
  • Cell Culture and Implantation: Human cancer cell lines expressing the target proteins (e.g., H3122 for ALK, NCI-H1975 for EGFR mutants) are cultured under standard conditions. A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium, often mixed with Matrigel, and subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The volume is typically calculated using the formula: (Length x Width^2) / 2.

  • PROTAC Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The PROTAC is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.

  • Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated group to the vehicle control group. Body weight and general health of the animals are monitored throughout the study to assess toxicity.

  • Pharmacodynamic and Pharmacokinetic Analysis: At the end of the treatment period, tumors and plasma may be collected to assess target protein degradation (pharmacodynamics) via methods like Western blot or immunohistochemistry, and to measure drug concentration (pharmacokinetics).

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental processes, the following diagrams are provided.

SIAIS164018_Mechanism_of_Action This compound Mechanism of Action cluster_PROTAC This compound PROTAC cluster_Targets Target Proteins cluster_Degradation Ubiquitin-Proteasome System This compound This compound E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) This compound->E3_Ligase Binds ALK ALK / ALK mutants (e.g., G1202R) This compound->ALK Binds EGFR EGFR / EGFR mutants (e.g., L858R/T790M) This compound->EGFR Binds Metastasis_Proteins Metastasis-Related Oncoproteins (FAK, PYK2, PTK6) This compound->Metastasis_Proteins Binds Ubiquitination Polyubiquitination E3_Ligase->Ubiquitination ALK->Ubiquitination Tagged for degradation EGFR->Ubiquitination Tagged for degradation Metastasis_Proteins->Ubiquitination Tagged for degradation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of this compound-mediated protein degradation.

ALK_EGFR_Signaling_Pathway Simplified ALK and EGFR Signaling Pathways cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses Growth_Factors Growth Factors (e.g., EGF) EGFR_Receptor EGFR Growth_Factors->EGFR_Receptor Activates ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) ALK_Receptor ALK ALK_Fusion->ALK_Receptor Constitutively Active PI3K_AKT PI3K/AKT Pathway EGFR_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR_Receptor->RAS_MAPK FAK_PYK2 FAK/PYK2 Signaling EGFR_Receptor->FAK_PYK2 ALK_Receptor->PI3K_AKT ALK_Receptor->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK_Receptor->JAK_STAT ALK_Receptor->FAK_PYK2 Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Metastasis Metastasis FAK_PYK2->Metastasis This compound This compound (Degrades ALK, EGFR, FAK, PYK2) This compound->EGFR_Receptor Inhibits This compound->ALK_Receptor Inhibits This compound->FAK_PYK2 Inhibits

Caption: Key signaling pathways affected by this compound.

Xenograft_Workflow General In Vivo Xenograft Model Workflow Start Start Cell_Culture 1. Cancer Cell Culture (e.g., H3122, NCI-H1975) Start->Cell_Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. PROTAC Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Data Analysis: - Tumor Growth Inhibition - PK/PD Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for in vivo efficacy testing of PROTACs.

References

SIAIS164018: A Comparative Analysis of a Novel PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SIAIS164018, a novel proteolysis-targeting chimera (PROTAC), with the established kinase inhibitor Brigatinib. The following sections present a detailed analysis of their cross-reactivity profiles, supported by experimental data and detailed methodologies, to offer an objective evaluation of this compound's performance and potential as a therapeutic agent.

Introduction to this compound

This compound is a PROTAC-based degrader designed to target Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike traditional inhibitors that block the activity of a target protein, this compound is engineered to induce the degradation of its target proteins through the ubiquitin-proteasome system. This mechanism of action offers the potential for a more profound and sustained therapeutic effect.

Comparative Kinome Profiling: this compound vs. Brigatinib

A key aspect of characterizing any new targeted therapy is understanding its selectivity across the human kinome. The cross-reactivity of this compound was compared to its parent molecule, Brigatinib, using the KINOMEscan™ profiling service. The results reveal a significant "reshuffling" of the kinome interaction profile, highlighting the distinct selectivity of the PROTAC degrader.

Below is a summary of the kinase inhibition profiles for both compounds at a concentration of 1000 nM. The data is presented as the percentage of control, where a lower percentage indicates stronger binding.

Kinase TargetThis compound (% of Control)Brigatinib (% of Control)
ALK0.210.10
EGFR2.300.43
FAK (PTK2)0.232.10
PYK2 (PTK2B)0.111.10
FER0.151.70
RSK1 (RPS6KA1)0.2849.00
GAK0.180.20
PTK6 (BRK)0.131.40
TRKA (NTRK1)1.300.18
TRKB (NTRK2)0.530.13
TRKC (NTRK3)0.430.13
ROS12.700.15

Key Observations:

  • Shared Primary Targets: Both this compound and Brigatinib demonstrate potent binding to ALK and EGFR.

  • Novel Off-Target Profile of this compound: this compound exhibits strong interactions with several kinases involved in metastasis, including FAK, PYK2, and PTK6, which are not as strongly engaged by Brigatinib.[1]

  • Differential Selectivity: Brigatinib shows potent inhibition of the TRK family of kinases (TRKA, TRKB, TRKC) and ROS1, whereas this compound has a reduced affinity for these targets.

  • Enhanced Targeting of RSK1: this compound demonstrates significantly more potent binding to RSK1 compared to Brigatinib.

This reshuffled kinome profile suggests that this compound may offer a distinct therapeutic window and a different spectrum of on- and off-target effects compared to Brigatinib.

Degradation Profile of this compound

Beyond kinase inhibition, the primary mechanism of this compound is protein degradation. Proteomic analysis was performed to identify proteins that are downregulated upon treatment with this compound.

Table of Degraded Oncoproteins:

Degraded ProteinFunction
ALKOncogenic driver in various cancers.
EGFRKey signaling node in cell proliferation and survival.
FAK (PTK2)Involved in cell adhesion, migration, and invasion.
PYK2 (PTK2B)Regulates cell migration and invasion.
FERTyrosine kinase implicated in cell adhesion and signaling.
PTK6 (BRK)Non-receptor tyrosine kinase involved in cell growth and motility.

The ability of this compound to degrade these key oncoproteins, in addition to its primary targets, underscores its potential to combat cancer through multiple mechanisms.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation This compound This compound (PROTAC) Target Target Protein (e.g., ALK, EGFR) This compound->Target Binds E3 E3 Ubiquitin Ligase This compound->E3 Recruits Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation E3->Target Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for this compound as a PROTAC degrader.

Kinome_Scan_Workflow start Start: Compound Incubation ligand_beads Kinase-Phage + Test Compound + Ligand-Coated Beads start->ligand_beads wash Wash Unbound Phage ligand_beads->wash elution Elute Bound Phage wash->elution quantification Quantify Phage by qPCR elution->quantification data_analysis Data Analysis (% of Control) quantification->data_analysis end End: Kinome Profile data_analysis->end

Caption: Experimental workflow for KINOMEscan™ profiling.

Experimental Protocols

KINOMEscan™ Profiling

The kinase inhibitory activities of this compound and Brigatinib were determined using the KINOMEscan™ profiling service (DiscoverX). The assay is based on a competitive binding platform that quantitatively measures the interaction of a test compound with a panel of DNA-tagged kinases.

Methodology:

  • Assay Principle: The core of the assay involves a proprietary set of human kinases tagged with a unique DNA sequence. These tagged kinases are incubated with the test compound (this compound or Brigatinib) and an immobilized, broad-spectrum kinase inhibitor (the "ligand").

  • Competitive Binding: The test compound competes with the immobilized ligand for binding to the kinases in the panel.

  • Washing: After an incubation period, unbound kinases are washed away.

  • Elution and Quantification: The amount of kinase bound to the solid support is measured by eluting the DNA tags and quantifying them using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for that kinase. The results are reported as a percentage of the control (DMSO vehicle), where a lower percentage indicates a stronger interaction. A single concentration of 1000 nM was used for the initial screen.

Proteomics Analysis

To identify the proteins degraded by this compound, a quantitative proteomics approach was employed.

Methodology:

  • Cell Culture and Treatment: A relevant cancer cell line (e.g., SR cells) was cultured under standard conditions. Cells were treated with either DMSO (vehicle control) or this compound at a specified concentration (e.g., 100 nM) for a designated time (e.g., 24 hours).

  • Cell Lysis and Protein Extraction: Following treatment, cells were harvested and lysed to extract total protein. Protein concentration was determined using a standard method such as the BCA assay.

  • Protein Digestion: Proteins were reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

  • TMT Labeling (Optional but recommended for quantification): For quantitative comparison, peptides from different treatment groups can be labeled with tandem mass tags (TMT).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture was analyzed by LC-MS/MS. Peptides were separated by reverse-phase liquid chromatography and then ionized and fragmented in a mass spectrometer.

  • Data Analysis: The resulting MS/MS spectra were searched against a human protein database to identify the peptides and their corresponding proteins. The relative abundance of each protein in the this compound-treated sample versus the control was calculated to identify downregulated proteins.

This comprehensive analysis demonstrates that this compound is a potent degrader of ALK and EGFR with a unique cross-reactivity profile that distinguishes it from its parent molecule, Brigatinib. Its ability to degrade multiple oncoproteins involved in metastasis suggests a broader anti-cancer activity that warrants further investigation.

References

A Head-to-Head Battle of Brigatinib-Based PROTACs: SIAIS164018 vs. SIAIS117

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two prominent Brigatinib-based Proteolysis Targeting Chimeras (PROTACs): SIAIS164018 and SIAIS117. This document outlines their distinct mechanisms of action, target specificities, and cellular effects, supported by available experimental data to inform strategic decisions in oncology research and development.

Developed as next-generation therapies to overcome resistance to Anaplastic Lymphoma Kinase (ALK) inhibitors, both this compound and SIAIS117 leverage the PROTAC technology to induce the degradation of oncogenic proteins. However, their molecular design and resulting biological activities exhibit key differences that are critical for their potential therapeutic applications.

Core Distinctions: E3 Ligase Recruitment and Target Scope

The fundamental difference between these two PROTACs lies in the E3 ubiquitin ligase they recruit to tag the target protein for degradation. SIAIS117 is a Brigatinib-VHL-1 conjugate, meaning it utilizes the Von Hippel-Lindau (VHL) E3 ligase. In contrast, this compound incorporates a pomalidomide-based ligand to engage the Cereblon (CRBN) E3 ligase. This distinction in E3 ligase recruitment directly influences their substrate profiles and overall efficacy.

SIAIS117 is primarily characterized as a potent degrader of ALK, including the clinically relevant G1202R resistance mutation.[1] Its activity is focused on overcoming resistance in ALK-positive cancers.

This compound demonstrates a broader spectrum of activity. Beyond degrading ALK and its G1202R mutant, it also effectively degrades the Epidermal Growth Factor Receptor (EGFR) with L858R + T790M mutations.[2] Furthermore, this compound has been shown to degrade other oncoproteins implicated in metastasis, such as Focal Adhesion Kinase (FAK), PYK2, and PTK6, suggesting a wider therapeutic potential in cancers driven by these pathways.[3]

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and SIAIS117, focusing on their half-maximal inhibitory concentration (IC50) for cell growth and half-maximal degradation concentration (DC50) for target proteins.

Table 1: Comparative IC50 Values (Cell Viability)

CompoundCell LineTarget Protein(s)IC50 (nM)
This compound SRALK2[4]
293T (overexpressing ALK G1202R)ALK (G1202R)21[4]
H1975EGFR (L858R+T790M)42[2]
SIAIS117 SRALK1.7
H2228ALK46
NCI-H69Not specified799
NCI-H1688Not specified259

Table 2: Comparative Degradation Profile (DC50)

CompoundTarget ProteinCell LineDC50 (nM)
This compound ALKNot Specified< 10[2]
EGFR (L858R+T790M)Not Specified100[2]
FAKNot Specified< 1
PYK2Not Specified< 1
PTK6Not Specified< 1
SIAIS117 ALK (G1202R)293T (exogenously expressed)Not explicitly quantified in sources

Signaling Pathways and Mechanism of Action

The mechanism of action for both molecules follows the canonical PROTAC pathway, leading to the ubiquitination and subsequent proteasomal degradation of their respective target proteins.

PROTAC_Mechanism cluster_this compound This compound cluster_SIAIS117 SIAIS117 This compound This compound (Brigatinib-CRBN Ligand) Ternary_164018 Ternary Complex This compound->Ternary_164018 Binds CRBN CRBN E3 Ligase CRBN->Ternary_164018 Recruits ALK_EGFR ALK / EGFR FAK / PYK2 ALK_EGFR->Ternary_164018 Binds Degradation_164018 Proteasomal Degradation ALK_EGFR->Degradation_164018 Targeted for Ub_164018 Ubiquitination Ternary_164018->Ub_164018 Induces Ub_164018->ALK_EGFR Tags SIAIS117 SIAIS117 (Brigatinib-VHL Ligand) Ternary_117 Ternary Complex SIAIS117->Ternary_117 Binds VHL VHL E3 Ligase VHL->Ternary_117 Recruits ALK ALK (including G1202R) ALK->Ternary_117 Binds Degradation_117 Proteasomal Degradation ALK->Degradation_117 Targeted for Ub_117 Ubiquitination Ternary_117->Ub_117 Induces Ub_117->ALK Tags

Caption: General mechanism of action for this compound and SIAIS117.

The degradation of these target proteins disrupts key downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Signaling_Pathways cluster_SIAIS164018_pathway This compound Mediated Signaling Disruption cluster_SIAIS117_pathway SIAIS117 Mediated Signaling Disruption This compound This compound ALK_EGFR_FAK ALK / EGFR / FAK / PYK2 This compound->ALK_EGFR_FAK Degrades PI3K_AKT PI3K/AKT Pathway ALK_EGFR_FAK->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway ALK_EGFR_FAK->RAS_MAPK Activates Migration Inhibition of Migration & Invasion ALK_EGFR_FAK->Migration Promotes Cell_Cycle G1 Cell Cycle Arrest PI3K_AKT->Cell_Cycle Regulates Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits RAS_MAPK->Cell_Cycle Regulates SIAIS117 SIAIS117 ALK_mut ALK (including G1202R) SIAIS117->ALK_mut Degrades STAT3 STAT3 Pathway ALK_mut->STAT3 Activates Cell_Growth Inhibition of Cell Growth STAT3->Cell_Growth Promotes

Caption: Downstream signaling pathways affected by this compound and SIAIS117.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the analysis of this compound and SIAIS117. For specific concentrations, incubation times, and cell-line-specific conditions, it is imperative to consult the primary research articles.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or SIAIS117) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

  • Cell Treatment: Treat cells with the desired concentrations of the PROTAC for various time points.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Cell Migration Assay (Wound Healing/Transwell Assay)

These assays assess the ability of cells to move in vitro.

  • Wound Healing Assay:

    • Grow cells to a confluent monolayer in a culture plate.

    • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh media containing the test compound or vehicle.

    • Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

    • Measure the area of the wound over time to quantify cell migration.

  • Transwell Assay:

    • Seed cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays) in serum-free media containing the test compound.

    • Add media with a chemoattractant (e.g., FBS) to the lower chamber.

    • Incubate for a specified period to allow cells to migrate through the porous membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several microscopic fields to quantify migration.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[5][6][7]

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion

This compound and SIAIS117 represent two distinct strategies in the development of Brigatinib-based PROTACs. SIAIS117 offers a targeted approach for overcoming ALK resistance, while this compound presents a broader anti-cancer profile by degrading multiple key oncoproteins, including ALK, EGFR, and metastasis-related kinases. The choice between these molecules for further investigation will depend on the specific therapeutic context and the desired spectrum of activity. The experimental data and protocols provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these promising degraders.

References

A Head-to-Head Benchmarking of SIAIS164018 Against Next-Generation Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, next-generation tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by aberrant kinase signaling. However, the emergence of drug resistance remains a critical challenge. SIAIS164018, a novel proteolysis-targeting chimera (PROTAC), offers a distinct mechanism of action by inducing the degradation of target proteins rather than simply inhibiting their kinase activity. This guide provides an objective comparison of this compound with leading next-generation TKIs, supported by preclinical experimental data, to highlight its potential advantages in overcoming resistance and expanding the therapeutic window.

Mechanism of Action: Inhibition vs. Degradation

Next-generation TKIs are designed to have increased potency and selectivity against their target kinases, including those with mutations that confer resistance to earlier-generation inhibitors. They function by competitively binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways that promote tumor growth and survival.

This compound, on the other hand, is a heterobifunctional molecule that hijacks the cell's natural protein disposal system. It simultaneously binds to the target protein (e.g., ALK or EGFR) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This degradation-based approach offers the potential to eliminate the target protein entirely, including its non-enzymatic scaffolding functions, and may be effective against mutations that alter the ATP-binding site and confer resistance to traditional TKIs.

Signaling Pathway of TKIs vs. PROTACs

cluster_0 TKI Mechanism of Action cluster_1 PROTAC Mechanism of Action TKI TKI InhibitedKinase Inhibited Kinase TKI->InhibitedKinase Binds to ATP pocket Kinase Active Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream PROTAC This compound (PROTAC) TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetKinase Target Kinase (e.g., ALK, EGFR) TargetKinase->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbKinase Ubiquitinated Kinase TernaryComplex->UbKinase Ubiquitination Ub Ubiquitin Ub->UbKinase Proteasome Proteasome UbKinase->Proteasome Degradation Degradation Proteasome->Degradation

A diagram illustrating the distinct mechanisms of action of traditional Tyrosine Kinase Inhibitors (TKIs) and PROTACs like this compound.

Comparative Efficacy Against Key Resistance Mutations

A major advantage of next-generation TKIs is their ability to target resistance mutations that arise during treatment with earlier-generation drugs. Similarly, this compound has demonstrated potent activity against clinically relevant resistance mutations in both ALK and EGFR.

Anaplastic Lymphoma Kinase (ALK)

The ALK G1202R mutation is a common mechanism of resistance to several ALK inhibitors. The following table summarizes the in vitro inhibitory and degradation activity of this compound and next-generation ALK TKIs against this resistant mutant.

CompoundTargetCell LineIC50 (nM)DC50 (nM)
This compound ALK G1202R 293T (overexpression) 21 <10
BrigatinibALK G1202R-4.9 - 184[1][2]N/A
AlectinibALK G1202RBa/F3595[3]N/A
LorlatinibALK G1202RBa/F377 - 113[4]N/A

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. N/A: Not Applicable.

Epidermal Growth Factor Receptor (EGFR)

The T790M mutation is a key resistance mechanism to first- and second-generation EGFR TKIs. The L858R+T790M double mutant is a common clinical finding. The table below compares the activity of this compound and next-generation EGFR TKIs against this double mutant.

CompoundTargetCell LineIC50 (nM)DC50 (nM)
This compound EGFR L858R+T790M H1975 42 ~100
BrigatinibEGFR L858R+T790MH1975281[5]N/A
OsimertinibEGFR L858R+T790MH19755 - 13[6][7]N/A

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. N/A: Not Applicable.

Broadening the Target Scope: Degradation of Metastasis-Related Oncoproteins

A surprising and significant finding from the preclinical evaluation of this compound is its ability to induce the degradation of several oncoproteins involved in metastasis, a process not typically associated with the primary mechanism of TKIs[8][9][10]. This suggests a potential for this compound to not only inhibit primary tumor growth but also to suppress metastatic progression.

Proteins Degraded by this compound Beyond Primary Targets

Degraded ProteinFunctionImplication in Cancer
FAK (Focal Adhesion Kinase)Cell adhesion, migration, and invasionOverexpressed in many cancers, promotes metastasis
PYK2 (Proline-rich Tyrosine Kinase 2)Cell migration, invasion, and proliferationImplicated in tumor progression and metastasis
PTK6 (Protein Tyrosine Kinase 6)Cell proliferation, survival, and migrationOverexpressed in several cancers, associated with poor prognosis

This multi-targeting degradation effect represents a significant differentiation from the more focused inhibitory activity of next-generation TKIs.

Reshuffled Kinome Profile: A New Selectivity Landscape

Kinome profiling reveals the spectrum of kinases that a compound interacts with. While next-generation TKIs are designed for high selectivity to their primary target, off-target activities can contribute to both efficacy and toxicity. This compound, being a derivative of brigatinib, was found to have a "reshuffled" kinome profile compared to its parent molecule[8][9]. This indicates that the PROTAC modality not only introduces a new mechanism of action but also alters the selectivity profile, potentially reducing off-target inhibition while inducing the degradation of a new set of proteins.

Conceptual Kinome Selectivity Profile

cluster_0 Brigatinib (TKI) cluster_1 This compound (PROTAC) Brigatinib Brigatinib ALK_B ALK (Inhibited) Brigatinib->ALK_B EGFR_B EGFR (Inhibited) Brigatinib->EGFR_B OffTarget1_B Off-Target Kinase 1 (Inhibited) Brigatinib->OffTarget1_B OffTarget2_B Off-Target Kinase 2 (Inhibited) Brigatinib->OffTarget2_B This compound This compound ALK_S ALK (Degraded) This compound->ALK_S EGFR_S EGFR (Degraded) This compound->EGFR_S FAK_S FAK (Degraded) This compound->FAK_S PYK2_S PYK2 (Degraded) This compound->PYK2_S PTK6_S PTK6 (Degraded) This compound->PTK6_S OffTarget1_S Off-Target Kinase 1 (No Interaction)

A diagram illustrating the reshuffled selectivity profile of this compound compared to its parent TKI, brigatinib.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the comparative data presented in this guide.

Cell Proliferation Assay (IC50 Determination)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or TKI) for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is normalized to untreated control cells, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.

Protein Degradation Assay (DC50 Determination by Western Blot)
  • Cell Treatment: Cells are treated with various concentrations of the degrader (this compound) for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., ALK, EGFR, FAK) and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control, and the DC50 value is calculated from the dose-response curve.

Experimental Workflow for TKI/PROTAC Comparison

cluster_0 Endpoint Assays cluster_1 Data Analysis start Start: Cancer Cell Lines (e.g., H1975, ALK-G1202R expressing) treatment Treatment with Serial Dilutions of this compound or TKI start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) incubation->proliferation western Protein Degradation/Inhibition Assay (Western Blot) incubation->western migration Cell Migration/Invasion Assay (Transwell or Wound Healing) incubation->migration ic50 Calculate IC50 proliferation->ic50 dc50 Calculate DC50 western->dc50 migration_quant Quantify Cell Migration/ Invasion migration->migration_quant results Comparative Analysis of Efficacy and Potency ic50->results dc50->results migration_quant->results

A typical workflow for the in vitro comparison of TKIs and PROTACs.
Cell Migration and Invasion Assays

Wound Healing Assay:

  • Cells are grown to a confluent monolayer in a multi-well plate.

  • A sterile pipette tip is used to create a "scratch" or wound in the monolayer.

  • The cells are washed to remove debris and treated with the test compound.

  • Images of the wound are captured at time 0 and at subsequent time points (e.g., 24 and 48 hours).

  • The rate of wound closure is quantified by measuring the change in the cell-free area over time.

Transwell Invasion Assay:

  • The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

  • Cells are seeded in the upper chamber in serum-free media containing the test compound.

  • The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • After incubation (e.g., 48 hours), non-invading cells in the upper chamber are removed.

  • Cells that have invaded through the matrix and are on the bottom of the insert are fixed, stained, and counted under a microscope.

Conclusion

This compound represents a promising therapeutic strategy with a distinct mechanism of action compared to next-generation TKIs. Its ability to induce the degradation of target proteins, including clinically relevant resistance mutants of ALK and EGFR, offers a potential solution to overcome acquired resistance. Furthermore, the degradation of metastasis-related oncoproteins and its reshuffled kinome profile suggest a broader and potentially more favorable therapeutic window. The data presented in this guide underscore the potential of this compound as a valuable tool for cancer research and a promising candidate for further drug development. Head-to-head in vivo studies will be crucial to fully elucidate its therapeutic potential in comparison to the current standard-of-care next-generation TKIs.

References

Safety Operating Guide

Proper Disposal Procedures for SIAIS164018: A General Framework for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

Initial searches for "SIAIS164018" did not yield a specific Safety Data Sheet (SDS), which is the primary source for chemical disposal information. However, this compound is identified as a PROTAC-based ALK and EGFR degrader, a type of chemical compound used in research.[1][2][3][4][5] The hydrochloride salt of this compound is also available.[1] In the absence of a specific SDS for this compound, researchers, scientists, and drug development professionals should adhere to general best practices for the disposal of laboratory chemical waste.

It is imperative to treat all waste chemicals as hazardous unless confirmed otherwise by a qualified safety professional.[6] The following procedures provide a general framework for the safe handling and disposal of research chemicals like this compound.

Essential Immediate Safety and Logistical Information

Before beginning any work that will generate chemical waste, it is crucial to have a designated waste accumulation area and the proper waste containers.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.

  • Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated.[8]

  • Container Selection: Use appropriate, leak-proof containers for waste collection.[6][9][10][11] The original container is often the best choice for waste.[6][9] If using a different container, ensure it is compatible with the chemical and properly labeled.[9] Do not use food service or household containers.[6]

  • Labeling: All chemical waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[7][10] Affix a hazardous waste label as soon as the first drop of waste is added to the container.[7]

  • Segregation: Never mix incompatible wastes.[10][11] Store incompatible chemicals and their waste in separate secondary containment.[7][10]

  • Storage: Keep waste containers closed except when adding waste.[8][10][11] Store hazardous waste in a designated satellite accumulation area at or near the point of generation.[7][8]

Step-by-Step Disposal Plan

  • Collection: Collect waste this compound, including any contaminated materials, in a designated hazardous waste container.

  • Aqueous vs. Solvent Waste: If this compound is in a solution, determine if it is an aqueous or solvent-based waste and segregate accordingly. Halogenated and non-halogenated solvent wastes should be collected separately.[11]

  • Solid Waste: Dispose of chemically contaminated solid waste, such as gloves and paper towels, in a designated, lined container.[9][12]

  • Sharps: Chemically contaminated sharps, like needles and razor blades, must be disposed of in a designated, puncture-resistant sharps container.[9][12]

  • Empty Containers: A container that has held a hazardous waste should be triple rinsed with a suitable solvent.[6][13] The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, deface the original label and dispose of the container as regular trash or according to institutional guidelines.[6][10][13]

  • Request Pickup: Once a waste container is full, schedule a pickup with your institution's Environmental Health and Safety (EHS) office.[7][10] Do not transport hazardous waste yourself.[6]

Quantitative Data for General Chemical Waste

The following table provides general guidelines for the accumulation of hazardous waste in a laboratory setting. Specific limits may vary by institution and local regulations.

ParameterGuidelineSource
Maximum volume of hazardous waste in a satellite accumulation area10 gallons[10]
Maximum accumulation time for hazardous waste12 months (as long as volume limits are not exceeded)[8]
Timeframe for removal after a container is full3 calendar days[8]

Experimental Protocols: Neutralization

For some chemical wastes, in-lab neutralization may be an option. However, this should only be performed by trained personnel and with the approval of your institution's EHS office.[14]

Caution: Vapors and heat are often generated during neutralization.[14]

General Acid-Base Neutralization Procedure:

  • Dilution: For strong, concentrated acids or bases (quantities of 25 mL or less), dilute them 10 to 1 with cold water before neutralizing.[14]

  • Neutralization:

    • For Acids: Slowly add the diluted acid to a large volume of a basic solution (e.g., sodium bicarbonate in water) while stirring.[14]

    • For Bases: Add the base to a large volume of water, then slowly add an appropriate inorganic acid.[14]

  • Reaction Time: Allow the solution to react for at least 15 minutes to dissipate any heat.[14]

  • pH Verification: Test the pH of the neutralized solution to confirm it is between 5 and 9.[14]

  • Disposal: Flush the neutralized solution to the sewer with at least 20 parts water.[14]

Note: Oxidizing acids, or acids and bases containing heavy metals, should not be neutralized and must be disposed of through EHS.[14]

Disposal Workflow Diagram

The following diagram illustrates a general workflow for the proper disposal of a laboratory chemical like this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposition Final Disposition A Identify Waste Type (this compound - Solid, Liquid, Contaminated Debris) B Select Appropriate Waste Container A->B C Affix Hazardous Waste Label B->C D Add Waste to Labeled Container C->D E Keep Container Closed When Not in Use D->E F Store in Designated Satellite Accumulation Area E->F G Container is Full F->G H Request Waste Pickup from EHS G->H I EHS Collects Waste for Proper Disposal H->I

Caption: General workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling SIAIS164018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the PROTAC-based ALK and EGFR degrader, SIAIS164018. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk.

Personal Protective Equipment (PPE)

As a potent compound, this compound requires stringent handling protocols to prevent accidental exposure. The following personal protective equipment is mandatory when working with this compound, particularly when handling the powder or preparing stock solutions.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect from splashes or airborne particles.
Hand Protection Chemical-Resistant Gloves (Nitrile)Double gloving is recommended, especially when handling stock solutions. Check for perforations before use.
Body Protection Impervious Laboratory Coat or GownShould be resistant to chemical permeation. Cuffed sleeves are recommended to protect wrists.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95)Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory environment. The following tables outline the step-by-step plans for handling and disposing of this compound.

Operational Plan: Handling and Storage

StepProcedure
1.Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood or Class II Biosafety Cabinet.
2.Weighing and Reconstitution: Handle the solid compound exclusively within a containment system. Use dedicated spatulas and weighing boats. Reconstitute in an appropriate solvent as per the experimental protocol.
3.Labeling: Clearly label all containers with the compound name (this compound), concentration, date, and user's initials.
4.Storage of Solid: Store the solid compound at -20°C for up to 3 years.[1]
5.Storage of Solutions: Store stock solutions in a sealed container at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[1]
6.Post-Handling: Decontaminate all surfaces and equipment after use. Remove PPE in the designated doffing area to prevent cross-contamination.

Disposal Plan

StepProcedure
1.Waste Segregation: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials) must be segregated as hazardous chemical waste.
2.Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
3.Liquid Waste: Collect unused solutions and contaminated solvents in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by institutional guidelines.
4.Final Disposal: Dispose of all hazardous waste containing this compound in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Visual Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

Safe Handling Workflow for this compound cluster_Prep Preparation cluster_Handling Handling cluster_Storage Storage cluster_Cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Reconstitute Solution Reconstitute Solution Weigh Solid->Reconstitute Solution Label Container Label Container Reconstitute Solution->Label Container Store Solution Store Solution Label Container->Store Solution Decontaminate Workspace Decontaminate Workspace Store Solution->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Emergency Response for this compound Exposure cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation Exposure Event Exposure Event Remove Contaminated Clothing Remove Contaminated Clothing Exposure Event->Remove Contaminated Clothing Flush with Water for 15 min Flush with Water for 15 min Exposure Event->Flush with Water for 15 min Move to Fresh Air Move to Fresh Air Exposure Event->Move to Fresh Air Wash with Soap & Water Wash with Soap & Water Remove Contaminated Clothing->Wash with Soap & Water Seek Medical Attention Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Flush with Water for 15 min->Seek Medical Attention Move to Fresh Air->Seek Medical Attention

Caption: Decision-making process for immediate actions following an exposure event.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.